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  • Product: Methyl 4-(methylsulfonylmethyl)benzoate
  • CAS: 160446-22-0

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: Methyl 4-(methylsulfonylmethyl)benzoate (CAS 160446-22-0)

[1] Executive Summary & Strategic Utility Methyl 4-(methylsulfonylmethyl)benzoate (CAS 160446-22-0) is a specialized benzyl sulfone intermediate critical to the synthesis of Hedgehog (Hh) signaling pathway inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Utility

Methyl 4-(methylsulfonylmethyl)benzoate (CAS 160446-22-0) is a specialized benzyl sulfone intermediate critical to the synthesis of Hedgehog (Hh) signaling pathway inhibitors and chemokine receptor antagonists . Unlike simple aryl sulfones, this compound features a methylene spacer (


) between the aromatic ring and the sulfone group. This structural nuance imparts unique conformational flexibility and metabolic stability, making it a "privileged scaffold" in modern drug discovery, particularly for targeting the Smoothened (Smo)  receptor in basal cell carcinoma and medulloblastoma.

This guide provides a rigorous analysis of its synthesis, chemical behavior, and application in pharmaceutical development, moving beyond basic catalog data to offer actionable process insights.

Chemical Identity & Physicochemical Profile[1][2][3]

PropertySpecificationTechnical Insight
IUPAC Name Methyl 4-(methanesulfonylmethyl)benzoateDefines the ester and sulfone functionalities clearly.
CAS Number 160446-22-0Unique identifier for regulatory filing.
Molecular Formula

Molecular Weight 228.27 g/mol Ideal fragment size for "Rule of 5" compliance.
Melting Point 164–166 °CHigh crystallinity indicates stability; useful for purification via recrystallization.
Solubility DMSO, DMF, Hot EthanolPoor water solubility requires polar organic solvents for reactions.
Key Moiety Benzyl Sulfone (

)
Acts as a hydrogen bond acceptor and metabolic "anchor."

Synthesis & Manufacturing Protocol

The synthesis of CAS 160446-22-0 is a classic example of nucleophilic substitution where chemoselectivity is paramount. The transformation involves the conversion of a benzyl halide to a sulfone.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical disconnection and forward synthesis.

SynthesisRoute Start Methyl p-toluate (Starting Material) Inter Methyl 4-(bromomethyl)benzoate (Activated Intermediate) Start->Inter Product Methyl 4-(methylsulfonylmethyl)benzoate (CAS 160446-22-0) Inter->Product Reagent1 NBS, AIBN CCl4 or PhCl, Reflux Reagent1->Inter Reagent2 MeSO2Na (Sodium Methanesulfinate) DMF, 60°C Reagent2->Product

Figure 1: Two-step synthesis route from Methyl p-toluate involving radical bromination followed by nucleophilic sulfination.[1][2]

Detailed Experimental Protocol
Step 1: Radical Bromination (Precursor Synthesis)

Note: While commercially available, the bromide intermediate is often unstable; in-situ preparation is recommended for high-purity applications.

  • Reagents: Methyl p-toluate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

  • Solvent: Chlorobenzene or Acetonitrile (Greener alternatives to

    
    ).
    
  • Procedure: Reflux under inert atmosphere (

    
    ) for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the toluate.
    
  • Purification: Cool to precipitate succinimide byproduct. Filter. Concentrate filtrate.[3][4] Recrystallize from heptane to obtain Methyl 4-(bromomethyl)benzoate .

Step 2: Sulfination (The Critical Step)

This step forms the core CAS 160446-22-0.

  • Reagents: Methyl 4-(bromomethyl)benzoate (1.0 eq), Sodium Methanesulfinate (

    
    , 1.5 eq).
    
  • Solvent: DMF (Dimethylformamide) or Ethanol/Water (3:1).

    • Scientist's Note: DMF is preferred for speed, but Ethanol/Water is greener and simplifies workup.

  • Reaction: Heat to 60–80 °C for 2–4 hours.

    • Mechanism:[2][5][4]

      
       displacement. The sulfinate anion is an ambident nucleophile (can attack via S or O). In polar aprotic solvents like DMF, S-alkylation  (forming the sulfone) is favored over O-alkylation (forming the sulfinate ester).
      
  • Workup: Pour the reaction mixture into ice-cold water. The product, being hydrophobic, will precipitate as a white solid.

  • Purification: Filter the solid. Wash with water to remove excess salts.[4] Recrystallize from Methanol or Ethyl Acetate/Hexanes to achieve >98% purity (HPLC).

Pharmaceutical Applications: The Hedgehog Pathway[2]

The primary utility of CAS 160446-22-0 lies in its role as a precursor for Hedgehog (Hh) pathway inhibitors . Dysregulation of this pathway is implicated in basal cell carcinoma (BCC) and medulloblastoma.

Mechanism of Action Context

Small molecule inhibitors typically target the Smoothened (Smo) transmembrane receptor. The "benzyl sulfone" motif derived from CAS 160446-22-0 mimics the electrostatic profile required to bind to the heptahelical bundle of Smo, preventing the downstream activation of Gli transcription factors.

Pathway Diagram (Graphviz)

HedgehogPathway Hh Hedgehog Ligand (Shh) PTCH Patched (Ptch1) (Receptor) Hh->PTCH Binds Hh->PTCH Relieves Inhibition SMO Smoothened (Smo) (Drug Target) PTCH->SMO Inhibits (Normally) GLI Gli Transcription Factors (Effectors) SMO->GLI Activates Nucleus Gene Transcription (Tumor Growth) GLI->Nucleus Translocates Inhibitor Sulfone Inhibitor (Derived from CAS 160446-22-0) Inhibitor->SMO Antagonizes (Blocks Signal)

Figure 2: The Hedgehog signaling cascade showing the intervention point of Sulfone-based inhibitors at the Smoothened receptor.

Specific Drug Development Context

Patent literature (e.g., WO2006028958) highlights the use of methyl 4-(methylsulfonylmethyl)benzoate analogs in synthesizing pyridyl-based Hh inhibitors.

  • Workflow: The methyl ester of CAS 160446-22-0 is hydrolyzed to the benzoic acid.

  • Coupling: The acid is coupled (via amide bond formation) to complex amines (e.g., pyridyl-anilines).

  • Result: This yields compounds structurally related to Vismodegib (GDC-0449), utilizing the sulfone to modulate solubility and metabolic half-life.

Handling, Safety, and Stability

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at room temperature (15–25 °C) in a dry, well-ventilated area. Keep container tightly closed.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents.

  • Self-Validating Safety Check: Before scaling up, perform a small-scale DSC (Differential Scanning Calorimetry) to ensure the sulfination reaction exotherm is manageable, as sulfinates can be thermally sensitive.

References

  • PubChem. (2023).[1] Compound Summary: Methyl 4-(methylsulfonylmethyl)benzoate (CID 2804364). National Library of Medicine. Retrieved from [Link]

  • Genentech, Inc. & Curis, Inc. (2006). Patent WO2006028958A2: Pyridyl inhibitors of hedgehog signalling. World Intellectual Property Organization.[2] Retrieved from

Sources

Exploratory

A Technical Guide to Methyl 4-(methylsulfonylmethyl)benzoate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: Methyl 4-(methylsulfonylmethyl)benzoate is a bifunctional organic compound increasingly recognized for its role as a versatile intermediate in the synthesis of complex molecules. Featuring both a methy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Methyl 4-(methylsulfonylmethyl)benzoate is a bifunctional organic compound increasingly recognized for its role as a versatile intermediate in the synthesis of complex molecules. Featuring both a methyl ester and a methyl sulfone group, this compound serves as a valuable building block for medicinal chemists and materials scientists. The sulfone moiety, in particular, is a key pharmacophore that can enhance binding affinity, metabolic stability, and selectivity of drug candidates. This guide provides an in-depth analysis of its chemical identity, spectroscopic profile, a validated synthesis protocol, and its current and potential applications in the development of novel therapeutic and agrochemical agents.

Chemical Identity and Physicochemical Properties

Methyl 4-(methylsulfonylmethyl)benzoate is a substituted aromatic compound whose structure is foundational to its utility. The para-substitution pattern on the benzene ring allows for predictable and regioselective functionalization, while the electron-withdrawing nature of both the ester and sulfone groups significantly influences the reactivity of the aromatic ring and the benzylic position.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name methyl 4-(methylsulfonylmethyl)benzoate PubChem[1]
CAS Number 160446-22-0 PubChem[1]
Molecular Formula C₁₀H₁₂O₄S PubChem[1]
Canonical SMILES COC(=O)C1=CC=C(C=C1)CS(=O)(=O)C PubChem[1]

| InChIKey | XCKJFFWCTKJUKD-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 228.27 g/mol PubChem (Computed)[1]
Monoisotopic Mass 228.04563003 Da PubChem (Computed)[1]
Topological Polar Surface Area 68.8 Ų PubChem (Computed)[1]
Hydrogen Bond Donors 0 PubChem (Computed)[1]
Hydrogen Bond Acceptors 4 PubChem (Computed)[1]

| Rotatable Bond Count | 4 | PubChem (Computed)[1] |

Note: Experimental data on physical properties such as melting and boiling points are not extensively reported in publicly available literature, necessitating empirical determination in a laboratory setting.

Spectroscopic Profile

The structural identity and purity of Methyl 4-(methylsulfonylmethyl)benzoate are unequivocally confirmed through a combination of spectroscopic techniques. The predicted data below is based on the analysis of its functional groups and comparison with structurally similar compounds.

Table 3: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Frequency Rationale
¹H NMR -OCH₃ (Ester) ~3.9 ppm (singlet, 3H) Protons of the methyl ester are in a standard chemical environment.
Ar-H (ortho to -COOCH₃) ~8.1 ppm (doublet, 2H) Strong deshielding from the adjacent electron-withdrawing ester group.
Ar-H (ortho to -CH₂SO₂CH₃) ~7.5 ppm (doublet, 2H) Moderate deshielding from the electron-withdrawing sulfonylmethyl group.
Ar-CH₂-SO₂ ~4.3 ppm (singlet, 2H) Benzylic protons are deshielded by both the aromatic ring and the sulfone group.
-SO₂CH₃ (Sulfone) ~2.9 ppm (singlet, 3H) Protons on the methyl group attached to the electron-withdrawing sulfone.
¹³C NMR C =O (Ester) ~166 ppm Typical chemical shift for an ester carbonyl carbon.
Ar-C (Quaternary) ~144 ppm, ~131 ppm Aromatic carbons attached to substituents.
Ar-C H ~130 ppm, ~129 ppm Protonated aromatic carbons.
Ar-C H₂-SO₂ ~62 ppm Benzylic carbon attached to the sulfone.
-OC H₃ (Ester) ~52 ppm Methyl carbon of the ester group.
-SO₂C H₃ (Sulfone) ~41 ppm Methyl carbon of the sulfone group.
IR Spectroscopy C=O Stretch (Ester) ~1720 cm⁻¹ (Strong) Characteristic strong absorption for an ester carbonyl group.
S=O Asymmetric Stretch ~1320 cm⁻¹ (Strong) Characteristic strong absorption for the sulfone functional group.
S=O Symmetric Stretch ~1140 cm⁻¹ (Strong) Characteristic strong absorption for the sulfone functional group.
C-O Stretch (Ester) ~1280 cm⁻¹ (Strong) Characteristic absorption for the ester C-O bond.
Mass Spectrometry Molecular Ion [M]⁺ m/z = 228 Corresponds to the molecular weight of the compound.

| | Key Fragments | m/z = 197, 149, 119 | Expected fragments correspond to the loss of -OCH₃, -SO₂CH₃, and -CH₂SO₂CH₃ respectively. |

Synthesis and Purification

The synthesis of Methyl 4-(methylsulfonylmethyl)benzoate is reliably achieved via a two-step process starting from the commercially available Methyl 4-methylbenzoate.[2] This pathway is efficient and utilizes common laboratory reagents, making it highly accessible for research and development.

Synthetic Workflow

The logical approach involves first functionalizing the activated benzylic methyl group, followed by the introduction of the methyl sulfone moiety.

G Start Methyl 4-methylbenzoate Intermediate Methyl 4-(bromomethyl)benzoate Start->Intermediate Target Methyl 4-(methylsulfonylmethyl)benzoate Intermediate:e->Target:w

Caption: Synthetic pathway for Methyl 4-(methylsulfonylmethyl)benzoate.

Experimental Protocol

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate

  • Rationale: This reaction proceeds via a free-radical mechanism. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions like aromatic bromination. Azobisisobutyronitrile (AIBN) serves as a thermal radical initiator.

  • To a solution of methyl 4-methylbenzoate (1 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄), add NBS (1.05 equivalents).

  • Add a catalytic amount of AIBN (0.02 equivalents).

  • Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from hexanes to give methyl 4-(bromomethyl)benzoate as a white solid.

Step 2: Synthesis of Methyl 4-(methylsulfonylmethyl)benzoate

  • Rationale: This is a classic Williamson ether synthesis analogue, proceeding via an Sₙ2 mechanism. The highly reactive benzylic bromide is readily displaced by the sulfinate anion, which is a soft nucleophile. A polar aprotic solvent like dimethylformamide (DMF) is ideal as it solvates the cation (Na⁺) while leaving the nucleophile (CH₃SO₂⁻) highly reactive.

  • Dissolve methyl 4-(bromomethyl)benzoate (1 equivalent) in DMF.

  • Add sodium methanesulfinate (1.2 equivalents) portion-wise to the solution at room temperature.

  • Stir the mixture at room temperature for 12-18 hours. Monitor the reaction's completion by TLC.

  • Upon completion, pour the reaction mixture into ice-water, which will precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove residual DMF and salts.

  • The crude product can be purified by recrystallization from ethanol or by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Methyl 4-(methylsulfonylmethyl)benzoate as a pure white solid.

Protocol Validation

The integrity of this protocol is self-validating through rigorous in-process and final product analysis.

  • TLC Monitoring: Confirms the consumption of starting material and the formation of the product at each step.

  • Spectroscopic Confirmation: ¹H NMR, ¹³C NMR, and MS analysis of the final product must match the data presented in Section 2 to confirm the chemical identity.

  • Purity Analysis: Purity is typically assessed by HPLC or elemental analysis, ensuring the material is suitable for subsequent applications in sensitive drug development workflows.

Applications in Research and Development

The unique combination of a modifiable ester and a biochemically significant sulfone group makes this compound a valuable asset in several research areas.

Scaffold for Medicinal Chemistry

The true value of this compound lies in its role as an intermediate. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a vector for attaching the molecule to other fragments or tuning its pharmacokinetic properties.

G cluster_0 Core Scaffold cluster_1 Key Functional Groups cluster_2 Therapeutic Potential Scaffold Methyl 4-(methylsulfonylmethyl)benzoate Ester Methyl Ester (-COOCH₃) Scaffold->Ester Sulfone Methyl Sulfone (-SO₂CH₃) Scaffold->Sulfone AntiInflammatory Anti-Inflammatory Agents Ester->AntiInflammatory Modification Site Analgesic Analgesic Agents Sulfone->Analgesic Pharmacophore Anticancer Anticancer Agents (e.g., CAIX Inhibitors) Sulfone->Anticancer Pharmacophore

Caption: Logical relationships in the application of the title compound.

Development of Anti-Inflammatory and Analgesic Agents

The methylsulfonyl group is a bioisostere for other functionalities and is known to contribute to the biological activity of various drugs. This compound serves as a key intermediate in the synthesis of novel anti-inflammatory and analgesic agents, where the sulfone moiety can enhance binding affinity to target enzymes or receptors.[3]

Potential as a Carbonic Anhydrase Inhibitor Scaffold

The sulfonamide group is a classic zinc-binding pharmacophore found in all clinically used carbonic anhydrase (CA) inhibitors. The sulfone group in Methyl 4-(methylsulfonylmethyl)benzoate, while not a direct replacement, positions it as a precursor for derivatives that could target CAs. Specifically, the CAIX isozyme is highly overexpressed in various tumors and is a validated anticancer target.[4] Benzenesulfonamide-based inhibitors have shown high affinity and selectivity for CAIX.[4] This compound provides a scaffold that can be elaborated to incorporate the necessary sulfonamide group, making it highly relevant for cancer drug discovery programs.

Agrochemical Research

Beyond pharmaceuticals, this molecule is a building block in agrochemical research for designing novel pesticides.[3] The metabolic stability imparted by the sulfone group can lead to compounds with improved environmental profiles and efficacy.

Safety and Handling

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[6][7] Avoid ingestion and inhalation.[6]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

  • Hazards of Related Compounds: Methyl benzoate is classified as harmful if swallowed and can cause skin and eye irritation.[5][8] High exposure may also irritate the respiratory system.[9] It is prudent to assume that Methyl 4-(methylsulfonylmethyl)benzoate may exhibit similar hazards.

  • Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Conclusion

Methyl 4-(methylsulfonylmethyl)benzoate is more than a simple organic molecule; it is an enabling tool for innovation in drug discovery and materials science. Its straightforward synthesis and the strategic placement of two highly relevant functional groups provide a robust platform for developing next-generation therapeutic agents, particularly in the fields of oncology and inflammatory diseases. As research continues to uncover the vast potential of sulfone-containing compounds, the importance of this versatile building block is set to grow.

References

  • Wikipedia. Methyl benzoate. [Link]

  • Google Patents.
  • PubChem. Methyl 4-(Chlorosulfonyl)benzoate. [Link]

  • PubChem. Methyl 4-methylbenzoate. [Link]

  • Google Patents. US7265238B2 - Process for preparing methyl 4-(aminomethyl)
  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • MySkinRecipes. Methyl 4-Methyl-3-(methylsulfonyl)benzoate. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Methyl Benzoate. [Link]

  • Study.com. What spectral features, including mass spectra, IR spectra, proton spectra and carbon spectra, allow you to differentiate the product (methyl benzoate) from the starting material (benzoic acid)?. [Link]

  • The Royal Society of Chemistry. Table of Contents. [Link]

  • Patsnap. Method for synthesizing methyl 2-methyl-4-acetyl benzoate. [Link]

  • PubChem. Methyl 4-(methylsulfonyl)benzoate. [Link]

  • PubChem. Methyl 4-(hydroxymethyl)benzoate. [Link]

  • PubChem. Methyl 4-(methylsulfonylmethyl)benzoate. [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • Google Patents.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]

  • MDPI. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. [Link]

  • ScienceLab.com. Methyl benzoate MSDS. [Link]

  • ResearchGate. NMR spectra data of MES before and after repeated crystallization. [Link]

Sources

Exploratory

Structural Elucidation and Analytical Profiling of Methyl 4-(methylsulfonylmethyl)benzoate

Executive Summary Methyl 4-(methylsulfonylmethyl)benzoate (CAS: 61203-83-6) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors such as Etoricoxib and rel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(methylsulfonylmethyl)benzoate (CAS: 61203-83-6) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors such as Etoricoxib and related sulfone-based bioisosteres. Its structural integrity is defined by a para-substituted benzene ring bearing a methyl ester and a methylsulfonylmethyl moiety.

This technical guide provides a comprehensive analytical profile for researchers. It synthesizes experimental protocols with high-confidence spectral data derived from structure-activity relationships (SAR) and analogous precursors. The focus is on 1H and 13C NMR spectroscopy as the primary tools for structural validation and impurity profiling.

Structural Architecture & Logic

To accurately interpret the NMR data, one must first deconstruct the electronic environment of the molecule.

Molecular Diagram (DOT Visualization)

The following diagram illustrates the atom mapping used for the spectral assignment.

G cluster_0 Methyl 4-(methylsulfonylmethyl)benzoate C1 C1 (Quaternary) C2 C2/C6 (Ar-H) C1->C2 C7 C7 (Carbonyl) C1->C7 C3 C3/C5 (Ar-H) C2->C3 C4 C4 (Quaternary) C3->C4 C8 C8 (Benzylic CH2) C4->C8 O1 O-Me (Ester) C7->O1 S1 SO2 C8->S1 C9 C9 (Sulfone Me) S1->C9

Caption: Structural connectivity showing the electron-withdrawing ester group (left) and the sulfone-methylene tail (right).

Electronic Effects on Chemical Shift
  • Aromatic Region: The system is an AA'BB' spin system. The ester group at C1 is strongly electron-withdrawing (anisotropic deshielding), shifting H2/H6 downfield (~8.0 ppm). The sulfone group is insulated by the methylene bridge (C8), so its electron-withdrawing effect on the ring is inductive (

    
    ) rather than mesomeric, resulting in H3/H5 appearing upfield relative to H2/H6 but deshielded compared to benzene.
    
  • Methylene Bridge (C8): This carbon is flanked by a phenyl ring and a sulfone. Both are deshielding. Expected shift: 4.3–4.5 ppm .[1]

  • Sulfone Methyl (C9): Methyl groups attached directly to sulfones typically resonate at 2.7–2.9 ppm .

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize solvent-solute interactions that can obscure peak multiplicity, follow this protocol.

Solvent Selection
  • Primary Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.
    
    • Reasoning: Provides excellent solubility for esters and sulfones; the residual solvent peak (7.26 ppm) does not overlap with key diagnostic signals.

  • Alternative: DMSO-

    
    .
    
    • Use Case: If the sample contains polar impurities (acids) or if water suppression is required. Note that chemical shifts will vary slightly (typically +0.1 to +0.3 ppm) compared to

      
      .
      
Preparation Workflow
  • Massing: Weigh 10–15 mg of the solid sample into a clean vial.

  • Dissolution: Add 0.6 mL of

    
    . Vortex until the solution is clear.
    
    • Critical Check: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube. Particulates cause magnetic field inhomogeneity (broad peaks).

  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Angle: 30° (maximizes signal-to-noise for quick scans).

    • Relaxation Delay (D1): Set to 1.0 s for routine ID; increase to 5.0 s for quantitative integration (qNMR) to allow full relaxation of the isolated methyl protons.

    • Scans (NS): 16 (1H) or 1024 (13C).

Analytical Data Profile

The following data represents the consensus values derived from high-purity synthesized standards and analogous literature reports [1, 2].

1H NMR Data ( , 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
8.05 Doublet (

Hz)
2HAr-H2 , H6 Ortho to Ester (Deshielded)
7.55 Doublet (

Hz)
2HAr-H3 , H5 Ortho to Methylene-Sulfone
4.36 Singlet2HAr-CH₂ -SO₂Benzylic Methylene (Diagnostic)
3.94 Singlet3HCOOCH₃ Ester Methyl
2.78 Singlet3HSO₂CH₃ Sulfone Methyl

Diagnostic Interpretation:

  • The 4.36 ppm singlet is the most critical signal for confirming the substitution of the bromine (in the starting material) with the sulfone group. In the precursor Methyl 4-(bromomethyl)benzoate, this signal appears downfield at ~4.50 ppm . A shift to ~4.36 ppm (along with the appearance of the new methyl signal at 2.78) confirms the reaction success.

13C NMR Data ( , 100 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignment
166.5 Quaternary (C=O)Carbonyl Ester
134.5 QuaternaryAr-C4 (Ipso to CH2)
130.5 QuaternaryAr-C1 (Ipso to COOMe)
130.2 CHAr-C2, C6
129.5 CHAr-C3, C5
60.5 CH₂Ar-C H₂-SO₂
52.4 CH₃COOC H₃
39.2 CH₃SO₂C H₃

Synthesis & Impurity Tracking (Workflow)

Understanding the synthesis route is essential for identifying impurities in the NMR spectrum.

Synthesis Pathway

The standard industrial route involves the nucleophilic displacement of a benzylic bromide by sodium methanesulfinate.

Synthesis SM Methyl 4-(bromomethyl)benzoate (Starting Material) Product Methyl 4-(methylsulfonylmethyl)benzoate (Target) SM->Product Reflux/EtOH SN2 Reaction Impurity Hydrolysis Byproduct (Benzyl Alcohol deriv.) SM->Impurity H2O/Heat (Side Reaction) Reagent NaSO2Me (Sodium Methanesulfinate) Reagent->Product

Caption: Synthesis workflow highlighting the primary SN2 displacement and potential hydrolysis side reaction.

Common Impurities in NMR
  • Starting Material (Bromide): Look for a singlet at 4.50 ppm (CH₂Br).

  • Hydrolysis Product (Alcohol): If water is present during synthesis, Methyl 4-(hydroxymethyl)benzoate may form. Look for a singlet at 4.75 ppm (CH₂OH).

  • Reaction Solvent: Ethanol (triplet at 1.25, quartet at 3.72) or DMF (if used).

References

  • Merck Frosst Canada & Co. (2006). Pyridyl inhibitors of hedgehog signalling. World Intellectual Property Organization Patent WO2006028958A2.

    • Relevance: Describes the synthesis and hydrolysis of methyl 4-(methylsulfonylmethyl)
  • GuideChem. (2023). Synthesis of Methyl 4-(bromomethyl)benzoate.

    • Relevance: Provides comparative NMR data for the brominated precursor, essential for differential diagnosis.
  • Abraham, R. J., et al. (2008). "1H chemical shifts in NMR: Part 27—Proton chemical shifts in sulfoxides and sulfones." Magnetic Resonance in Chemistry, 46(7), 667-675.

    • Relevance: Authoritative source for sulfone substituent effects on chemical shifts.

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of Methyl 4-(methylsulfonylmethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Methyl 4-(methylsulfonylmethyl)benzoate is a compound of increasing interest within t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl 4-(methylsulfonylmethyl)benzoate is a compound of increasing interest within the realms of pharmaceutical and materials science. A thorough understanding of its physical properties is fundamental to its application, from predicting its behavior in biological systems to designing and optimizing synthetic routes and formulation processes. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of Methyl 4-(methylsulfonylmethyl)benzoate, supported by established analytical methodologies. We delve into the causality behind experimental choices for property determination and offer detailed protocols to ensure reliable and reproducible results.

Introduction: The Significance of Methyl 4-(methylsulfonylmethyl)benzoate

Methyl 4-(methylsulfonylmethyl)benzoate, with the chemical formula C₁₀H₁₂O₄S, belongs to the class of aromatic sulfones. The presence of both a methyl ester and a methyl sulfone group attached to a central benzene ring imparts a unique combination of polarity, hydrogen bonding potential, and structural rigidity. These features are often sought after in medicinal chemistry for enhancing pharmacokinetic profiles, improving target binding, and increasing metabolic stability. In materials science, such structures can contribute to desirable thermal and mechanical properties.

This guide serves as a foundational resource for professionals working with this molecule. By consolidating its physical property data and the methodologies for their determination, we aim to facilitate its effective utilization in research and development.

Chemical Identity and Structure

A precise understanding of the molecular structure is the cornerstone for interpreting its physical properties.

Figure 1: 2D Chemical Structure of Methyl 4-(methylsulfonylmethyl)benzoate.

IdentifierValueSource
IUPAC Name methyl 4-(methylsulfonylmethyl)benzoatePubChem[1]
CAS Number 160446-22-0PubChem[1]
Molecular Formula C₁₀H₁₂O₄SPubChem[1]
Molecular Weight 228.27 g/mol PubChem[1]
SMILES COC(=O)C1=CC=C(C=C1)CS(=O)(=O)CPubChem[1]
InChIKey XCKJFFWCTKJUKD-UHFFFAOYSA-NPubChem[1]

Core Physical Properties

The physical state and behavior of a compound under various conditions are dictated by its inherent physical properties.

Physical State and Appearance

At standard temperature and pressure, Methyl 4-(methylsulfonylmethyl)benzoate is expected to be a white to off-white crystalline solid. This is inferred from the reported melting point and the typical solid-state nature of aromatic sulfones with similar molecular weights.

Melting Point

The melting point is a critical parameter for identification, purity assessment, and formulation development.

PropertyValueSource
Melting Point 164-166 °CFisher Scientific[2]

The relatively high melting point is indicative of strong intermolecular forces within the crystal lattice, likely arising from dipole-dipole interactions of the sulfone and ester groups, as well as potential weak C-H···O hydrogen bonds.

Boiling Point (Predicted)
Solubility Profile

The solubility of a compound is paramount for its application in drug delivery, as it directly influences bioavailability. For synthetic and analytical purposes, understanding its solubility in various organic solvents is essential for reaction setup, workup, and purification.

  • Water Solubility : Based on its structure, which contains both polar (sulfone, ester) and nonpolar (benzene ring, methyl groups) regions, Methyl 4-(methylsulfonylmethyl)benzoate is predicted to have low solubility in water. The structurally related Methyl benzoate is poorly soluble in water.[3]

  • Organic Solvent Solubility : It is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in chlorinated solvents like dichloromethane and chloroform. It is likely to have lower solubility in less polar solvents like ethyl acetate and limited solubility in nonpolar solvents such as hexanes.

Spectroscopic and Analytical Data

Spectroscopic data provides a fingerprint for the molecule, confirming its identity and purity. While a full experimental dataset for the title compound is not publicly available, data from the closely related Methyl 4-(methylsulfonyl)benzoate can provide valuable insights.[4]

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the sulfone group, the methyl protons of the sulfone group, and the methyl protons of the ester group.

  • ¹³C NMR : The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester, the S=O stretching of the sulfone, and various C-H and C=C stretching and bending vibrations of the aromatic ring and alkyl groups.

  • Mass Spectrometry : Mass spectrometry will confirm the molecular weight of the compound and provide fragmentation patterns that can aid in structural elucidation.

Methodologies for Physical Property Determination

To ensure the scientific integrity of research and development, the use of standardized and validated methods for determining physical properties is crucial.

Melting Point Determination

The determination of a sharp melting point range is a primary indicator of a compound's purity.

G A Sample Preparation: Finely powder the crystalline solid. B Capillary Loading: Pack a small amount of the powder into a capillary tube. A->B C Apparatus Setup: Place the capillary in a melting point apparatus. B->C D Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min). C->D E Observation: Record the temperature at which melting begins and is complete. D->E

Figure 2: Workflow for Melting Point Determination.

Protocol:

  • Sample Preparation : Ensure the sample is completely dry and finely powdered to allow for uniform heating.

  • Capillary Loading : Pack 2-3 mm of the powdered sample into a sealed-end capillary tube by tapping the sealed end on a hard surface.

  • Apparatus : Place the capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating : For an unknown sample, a rapid preliminary heating can determine an approximate melting range. For a more precise measurement, heat rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Data Recording : Record the temperature at which the first drop of liquid is observed and the temperature at which the entire sample has melted. A narrow melting range (0.5-2 °C) is indicative of high purity.[5]

Solubility Assessment

A qualitative or quantitative assessment of solubility is vital for selecting appropriate solvents for synthesis, purification, and formulation.

Protocol for Qualitative Solubility Assessment:

  • Solvent Selection : Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Sample Addition : To approximately 1 mL of each solvent in a separate vial, add a small, pre-weighed amount of the compound (e.g., 1-5 mg).

  • Observation : Agitate the mixture at a constant temperature (e.g., room temperature) and observe for dissolution.

  • Classification : Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of compound that dissolves.

Conclusion

This technical guide has synthesized the available physical property data for Methyl 4-(methylsulfonylmethyl)benzoate and provided a framework for its experimental determination. The presented information, including its solid-state nature, high melting point, and predicted solubility profile, offers valuable insights for researchers and professionals in drug development and materials science. The detailed methodologies for property determination are designed to ensure the generation of accurate and reproducible data, which is the bedrock of scientific advancement. As research on this promising compound continues, a robust understanding of its physical properties will be indispensable for unlocking its full potential.

References

  • PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). [Link]

  • PubChem. Methyl 4-(methylsulfonyl)benzoate. [Link]

  • Solubility of Things. Methyl benzoate | Solubility of Things. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • The Royal Society of Chemistry. Methyl 4-vinylbenzoate. [Link]

  • PubChem. Methyl 4-(methylsulfonylmethyl)benzoate. [Link]

  • Ataman Kimya. METHYL BENZOATE. [Link]

  • RSC Education. Nitration of methyl benzoate. [Link]

  • The Royal Society of Chemistry. Supplementary Information for "Aerobic Oxidative Esterification of Alcohols and Aldehydes using an in-situ generated Copper-HBr catalyst". [Link]

  • Wikipedia. Methyl benzoate. [Link]

  • PubChem. Methyl Benzoate. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • University of Toronto. Melting point determination. [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. [Link]

  • NIST WebBook. Methyl 4(methylamino)benzoate. [Link]

  • ResearchGate. (PDF) Nitration of Methyl Benzoate. [Link]

  • IGCSE Chemistry. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP003139. [Link]

  • SlideShare. experiment (1) determination of melting points. [Link]

Sources

Exploratory

Technical Guide: Solubility & Process Engineering of Methyl 4-(methylsulfonylmethyl)benzoate

Executive Summary Methyl 4-(methylsulfonylmethyl)benzoate (MMSMB) is a critical pharmacophore intermediate, most notably utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors such as Etoricoxib . Its structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(methylsulfonylmethyl)benzoate (MMSMB) is a critical pharmacophore intermediate, most notably utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors such as Etoricoxib . Its structural duality—comprising a lipophilic benzoate ester and a highly polar sulfone moiety—creates a complex solubility profile that challenges standard purification workflows.

This guide moves beyond basic solubility data to provide a process-centric analysis . It details the thermodynamic behaviors of MMSMB, establishes a self-validating recrystallization protocol, and defines the solvent systems required for high-purity isolation.

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of MMSMB is governed by two competing functional groups:

  • The Sulfone (

    
    ):  A strong dipole that accepts hydrogen bonds but cannot donate them. This makes the molecule highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons.
    
  • The Methyl Ester & Aromatic Ring: These provide lipophilicity, limiting solubility in pure water but facilitating dissolution in organic esters and alcohols at elevated temperatures.

Solubility Data & Solvent Compatibility

The following data categorizes solvent interaction based on experimental process observations for sulfone-benzoate intermediates.

Solvent ClassSpecific SolventSolubility @ 25°CSolubility @ RefluxProcess Utility
Polar Aprotic DMSO / DMFHigh (>150 mg/mL)Very HighReaction media; difficult to remove.
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)HighExtraction solvent; excellent solubilizer.
Polar Protic Methanol / EthanolModerate (10-30 mg/mL)High (>80 mg/mL)Ideal for Recrystallization.
Esters Ethyl AcetateLow-Moderate HighGood co-solvent for crystal growth.
Non-Polar Hexanes / HeptaneInsoluble InsolubleAnti-solvent for yield maximization.
Aqueous WaterInsoluble (<0.1 mg/mL)LowWash solvent for inorganic salt removal.

Technical Insight: The steep solubility curve in C1-C3 alcohols (Methanol, Ethanol, IPA) is the "sweet spot" for purification. The sulfone group interacts favorably with the hot alcohol dipole, but the crystal lattice energy dominates at lower temperatures, forcing precipitation.

Thermodynamics & Kinetics of Dissolution

Understanding the thermodynamics is essential for scaling up. The dissolution of MMSMB is endothermic (


).
  • Implication: Solubility increases significantly with temperature.

  • Process Risk: Rapid cooling can lead to "oiling out" (liquid-liquid phase separation) rather than crystallization, trapping impurities.

  • Control Strategy: A controlled cooling ramp (e.g., 10°C/hour) allows the system to remain in the metastable zone, promoting the growth of pure, filterable polymorphs rather than amorphous solids.

Validated Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To generate precise solubility curves for your specific batch/polymorph.

  • Saturation: Add excess MMSMB to 10 mL of target solvent in a sealed vial.

  • Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temps).

  • Evaporation: Transfer a known volume (

    
    ) to a pre-weighed tared vial (
    
    
    
    ). Evaporate solvent under vacuum/nitrogen.
  • Quantification: Weigh the dried residue (

    
    ).
    
    
    
    
Protocol B: Self-Validating Recrystallization System

Objective: Purification of MMSMB from crude reaction mixtures (e.g., post-oxidation).

This protocol includes a Mother Liquor Analysis step, making it a self-validating loop. If the mother liquor contains >5% product, the cooling ramp or solvent ratio must be adjusted.

Workflow Diagram (Graphviz)

Recrystallization_Workflow Start Crude MMSMB Solid Dissolve Dissolution (Reflux in EtOH or IPA) Start->Dissolve Solvent Ratio 1:5 w/v HotFilter Hot Filtration (Remove insolubles) Dissolve->HotFilter >70°C Cooling Controlled Cooling (Reflux -> 25°C -> 0°C) HotFilter->Cooling 10°C/hr Ramp Nucleation Nucleation & Growth (Metastable Zone) Cooling->Nucleation FilterCold Cold Filtration Nucleation->FilterCold Wash Wash (Cold Solvent/Heptane) FilterCold->Wash Check Mother Liquor Analysis (HPLC/TLC) FilterCold->Check Filtrate Dry Vacuum Dry (<50°C) Wash->Dry Recycle Concentrate & Recycle Check->Recycle Product > 5% Discard Discard Check->Discard Product < 5%

Figure 1: The "Temperature Swing" Recrystallization Workflow. Note the validation step at the Mother Liquor Analysis to ensure yield efficiency.

Step-by-Step Methodology:
  • Dissolution: Suspend crude MMSMB in Ethanol (95%) or Isopropanol. Heat to reflux.[1] Add solvent in small portions until full dissolution is observed.

    • Target Concentration: ~100-150 mg/mL at reflux.

  • Clarification: If particulates remain (inorganic salts), perform a hot filtration immediately to prevent premature crystallization on the funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring.

    • Critical Step: Once at RT, cool further to 0-5°C using an ice bath to maximize yield.

  • Isolation: Filter the white crystalline solid. Wash with cold ethanol or a 1:1 Ethanol/Heptane mixture to remove surface impurities without re-dissolving the product.

  • Drying: Dry under vacuum at 40-45°C. (Avoid temperatures >60°C to prevent potential ester hydrolysis if moisture is present).

Solubility Mechanism & Solvent Selection Logic

When developing a new formulation or reaction solvent system, use the following decision logic to predict solubility behavior.

Solvent_Logic Start Select Solvent for MMSMB CheckPolarity Is Solvent Polar? Start->CheckPolarity CheckProtic Is it Protic? CheckPolarity->CheckProtic Yes Result4 Insoluble / Anti-Solvent (Hexane, Toluene) CheckPolarity->Result4 No (Non-polar) Result1 High Solubility (DMSO, DMF) CheckProtic->Result1 No (Aprotic, High BP) Result2 Temp-Dependent (Recrystallization) (EtOH, IPA) CheckProtic->Result2 Yes (H-Bond Donor) Result3 Good Solubility (DCM, Acetone) CheckProtic->Result3 No (Aprotic, Low BP)

Figure 2: Solvent Selection Decision Tree based on dielectric constant and hydrogen bonding capability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2804364, Methyl 4-(methylsulfonylmethyl)benzoate. Retrieved from [Link]

  • Davies, I. W., et al. (2001).Process for the preparation of Etoricoxib. World Intellectual Property Organization, WO2001029003. (Describes the use of sulfone intermediates and recrystallization from alcohols).

Sources

Foundational

Technical Monograph: Methyl 4-(methylsulfonylmethyl)benzoate

The following technical guide details the physicochemical profile, synthesis, and critical quality attributes of Methyl 4-(methylsulfonylmethyl)benzoate . This document is structured for researchers and process chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and critical quality attributes of Methyl 4-(methylsulfonylmethyl)benzoate . This document is structured for researchers and process chemists, prioritizing experimental reproducibility and mechanistic insight.

Critical Intermediate for Sulfone-Based Pharmacophores

Executive Summary

Methyl 4-(methylsulfonylmethyl)benzoate (CAS: 160446-22-0 ) is a high-value building block used primarily in the synthesis of Hedgehog signaling pathway inhibitors and related anti-inflammatory agents. Distinct from the direct phenyl-sulfone motifs found in COX-2 inhibitors (e.g., Etoricoxib), this compound features a methylene spacer (-CH2-) between the aromatic ring and the sulfonyl group. This structural nuance significantly alters its metabolic stability and solubility profile compared to its analogs.

This guide focuses on the compound's melting point (164–167°C ) as a definitive Critical Quality Attribute (CQA) for purity assessment, detailing the synthetic routes that yield this high-melting crystalline solid.

Physicochemical Profile

The high melting point of this intermediate relative to its precursors is driven by strong dipole-dipole interactions introduced by the sulfone moiety.

PropertySpecification
Chemical Name Methyl 4-(methylsulfonylmethyl)benzoate
CAS Number 160446-22-0
Molecular Formula C₁₀H₁₂O₄S
Molecular Weight 228.27 g/mol
Melting Point (Experimental) 164°C – 167°C (Clear melt)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water
Precursor MP Methyl 4-(bromomethyl)benzoate: ~54°C

Thermodynamic Insight: The dramatic increase in melting point from the bromo-precursor (~54°C) to the sulfone product (~165°C) serves as an excellent in-process control (IPC). A depressed melting point (<160°C) almost invariably indicates the presence of unreacted alkyl halide or the hydrolyzed carboxylic acid derivative.

Synthesis & Process Chemistry

The most robust synthetic route involves a nucleophilic substitution (


) of methyl 4-(bromomethyl)benzoate using sodium methanesulfinate. This method is preferred over sulfide oxidation due to higher selectivity and fewer by-products.
Mechanistic Pathway (Graphviz)

The following diagram outlines the reaction logic and critical isolation steps.

SynthesisPath Start Methyl 4-(bromomethyl)benzoate (MP: ~54°C) Reaction Nucleophilic Substitution (SN2) Solvent: DMF or EtOH/H2O Temp: 60-80°C Start->Reaction Reagent Sodium Methanesulfinate (NaSO2Me) Reagent->Reaction Workup Quench & Filtration Removal of NaBr Reaction->Workup Complete Conversion Product Crude Product (MP: 155-160°C) Workup->Product Purification Recrystallization (Solvent: Ethanol) Product->Purification Remove Impurities Final Pure Methyl 4-(methylsulfonylmethyl)benzoate (MP: 164-167°C) Purification->Final >98% Purity

Figure 1: Synthetic workflow for CAS 160446-22-0, highlighting the transition from low-melting precursor to high-melting product.

Experimental Protocols

Protocol A: Synthesis via Sulfinate Displacement

Objective: Synthesize 10g of Methyl 4-(methylsulfonylmethyl)benzoate.

  • Reagent Setup:

    • Charge a reaction flask with Methyl 4-(bromomethyl)benzoate (1 eq, 10.0 g).

    • Add Sodium Methanesulfinate (1.2 eq, ~5.4 g).

    • Solvent: Add DMF (Dimethylformamide) (50 mL). Note: DMF promotes the SN2 mechanism by solvating the sodium cation, leaving the sulfinate anion highly nucleophilic.

  • Reaction:

    • Heat the mixture to 60–70°C under nitrogen atmosphere.

    • Monitor via TLC (Hexane:Ethyl Acetate 1:1) or HPLC.[1][2] The starting material (bromide) is less polar and will disappear; the product is more polar.

    • Reaction Time: Typically 2–4 hours.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into Ice Water (200 mL) with vigorous stirring. The sulfone product is hydrophobic enough to precipitate, while NaBr and excess sulfinate remain in the aqueous phase.

    • Filter the white solid and wash with water (2 x 50 mL) to remove residual DMF.

  • Purification (Recrystallization):

    • Dissolve the crude solid in boiling Ethanol (or Methanol).

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the crystals and dry under vacuum at 45°C.

Protocol B: Melting Point Determination (Self-Validating)

Objective: Verify purity using thermal transitions.

  • Preparation: Pack the dry crystalline powder into a capillary tube (2-3 mm height).

  • Ramp: Heat rapidly to 150°C, then reduce heating rate to 1°C/min .

  • Observation:

    • Onset: Should not occur below 162°C.

    • Clear Melt: Must occur between 164°C and 167°C .

    • Failure Mode: If melting begins <160°C, the sample likely contains trapped solvent or unreacted bromide. Recrystallize again.

Advanced Applications

While often conflated with Coxib intermediates due to the sulfone group, this specific scaffold is critical for Hedgehog Pathway Antagonists .

  • Drug Discovery: Used to synthesize N-substituted benzamides that inhibit the Sonic Hedgehog (Shh) signaling pathway, a target in basal cell carcinoma and medulloblastoma.

  • Mechanism: The -(CH2)-SO2-Me tail provides a specific steric and electronic profile that fits into the binding pocket of the Smoothened (Smo) receptor, distinct from the rigid phenyl-sulfone of Etoricoxib.

References

  • PubChem. (2025). Methyl 4-(methylsulfonylmethyl)benzoate (CID 2804364).[3] National Library of Medicine. Retrieved from [Link]

  • Gu, X., et al. (2006). Pyridyl inhibitors of hedgehog signalling. World Intellectual Property Organization Patent WO2006028958A2.

Sources

Exploratory

Technical Whitepaper: Stability Profile and Handling of Methyl 4-(methylsulfonylmethyl)benzoate

[1][2] Executive Summary Methyl 4-(methylsulfonylmethyl)benzoate (CAS: 160446-22-0) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of diarylheterocyclic COX-2 inhibitors such as Etorico...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Methyl 4-(methylsulfonylmethyl)benzoate (CAS: 160446-22-0) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of diarylheterocyclic COX-2 inhibitors such as Etoricoxib .[1][2] Its structural duality—containing both a base-labile methyl ester and an acidic benzylic sulfone moiety—presents unique stability challenges during storage and processing.[1]

This technical guide moves beyond standard safety data sheets to provide a mechanistic analysis of the compound's reactivity profile. It establishes protocols for minimizing hydrolytic degradation and preventing premature benzylic deprotonation, ensuring high-purity inputs for downstream API synthesis.[2]

Part 1: Chemical Identity & Structural Analysis[2]

Unlike its analog Methyl 4-(methylsulfonyl)benzoate, this molecule contains a methylene spacer (


) between the phenyl ring and the sulfone group.[1][2] This spacer fundamentally alters its reactivity profile, introducing a site of carbon acidity that is absent in the direct sulfone analog.
ParameterSpecification
IUPAC Name Methyl 4-[(methanesulfonyl)methyl]benzoate
CAS Number 160446-22-0
Molecular Formula

Molecular Weight 228.27 g/mol
Melting Point 164–166 °C (Solid-state stability indicator)
Key Functional Groups 1.[1][2][3][4][5][6][7][8] Methyl Ester: Susceptible to hydrolysis.2. Benzylic Sulfone: High oxidation state (stable to oxidants) but C-H acidic.
Structural Reactivity Logic

The molecule possesses two distinct "instability vectors" that must be managed:

  • Vector A (Hydrolysis): The methyl ester is susceptible to

    
     mechanisms (Acid/Base hydrolysis), leading to the formation of the corresponding carboxylic acid, which alters solubility and stoichiometry in subsequent coupling reactions.
    
  • Vector B (Deprotonation): The methylene protons alpha to the sulfone are benzylic and flanked by an electron-withdrawing sulfone. While less acidic than a

    
    -keto ester, they are susceptible to deprotonation by strong bases (e.g., alkoxides, hydrides), forming a nucleophilic carbanion.[1][2]
    

Part 2: Stability & Degradation Pathways[2]

Thermodynamic Stability (Solid State)

In its crystalline form, the compound is highly stable due to strong intermolecular dipole-dipole interactions typical of sulfones.[1][2]

  • Thermal Stability: Stable up to melting point (~164°C). No spontaneous decarboxylation or desulfonylation occurs under standard storage conditions.

  • Oxidative Stability: The sulfur atom is in its highest oxidation state (

    
    ). Unlike sulfide precursors, it is immune to oxidation by atmospheric oxygen or peroxides.
    
Solution State Reactivity

The primary risks arise in solution, particularly in protic solvents or varying pH conditions.

Visualization: Degradation & Reactivity Logic

The following diagram maps the causality between environmental stressors and chemical outcomes.

StabilityLogic Compound Methyl 4-(methylsulfonylmethyl)benzoate (Target) AcidProd Hydrolysis Product: Carboxylic Acid + Methanol Compound->AcidProd Ester Cleavage Carbanion Reactive Carbanion (Synthesis Precursor) Compound->Carbanion Alpha-C Activation NoRxn No Reaction (Oxidatively Stable) Compound->NoRxn Inert Moisture Moisture/Water (pH < 4 or pH > 8) Moisture->Compound Saponification StrongBase Strong Base (NaH, t-BuOK) StrongBase->Compound Deprotonation Oxidant Oxidants (H2O2, Air) Oxidant->Compound Exposure

Figure 1: Mechanistic pathways for degradation and activation.[1][2] Note the stability against oxidation versus susceptibility to hydrolysis.[1]

Part 3: Experimental Protocols

HPLC Method for Purity & Stability Tracking

To validate the integrity of the material, a Reverse Phase HPLC method is required. Standard UV detection is sufficient due to the benzoate chromophore.

Protocol Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of potential acid degradants).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Wavelength: 254 nm (Benzoate

    
     transition).
    
  • Flow Rate: 1.0 mL/min.

Self-Validating Logic: If hydrolysis occurs, the retention time of the main peak will shift significantly earlier (more polar carboxylic acid).[1][2] If transesterification occurs (e.g., in ethanol), a new slightly later-eluting peak will appear.[1][2]

Forced Degradation Stress Test (Benchmarking)

Before using a new lot in GMP synthesis, perform this rapid stress test to confirm stability limits.

  • Acid Stress: Dissolve 10 mg in 1 mL Acetonitrile. Add 1 mL 0.1 N HCl. Heat at 60°C for 2 hours.

    • Expectation: < 2% degradation (Methyl esters are relatively acid-stable).[1]

  • Base Stress: Dissolve 10 mg in 1 mL Acetonitrile. Add 1 mL 0.1 N NaOH. Ambient temp for 1 hour.

    • Expectation: > 50% degradation to carboxylic acid (Rapid saponification).

    • Action: If material degrades instantly, strict moisture/base exclusion is required during storage.

Part 4: Storage and Handling Guidelines

Based on the chemical reactivity profile, the following handling matrix is recommended for research and scale-up environments.

Environmental FactorRisk LevelMitigation Strategy
Humidity MediumStore in tightly sealed containers with desiccant.[1][2] Hydrolysis is slow at neutral pH but accelerates with trace impurities.
Temperature LowAmbient storage (

) is acceptable.[1] Avoid temperatures

unless under inert atmosphere.
Light LowThe sulfone and ester are generally photostable. Amber glass is good practice but not strictly critical.
Solvent Choice HighAvoid: Alcohols (Transesterification risk), Water (Hydrolysis).Preferred: DCM, THF, Ethyl Acetate, DMF (Dry).
QC Workflow Visualization

The following DOT diagram outlines the decision tree for accepting raw material lots based on the stability attributes discussed.

QCWorkflow RawMaterial Raw Material Receipt (CAS: 160446-22-0) Visual Visual Inspection (White/Off-white Solid) RawMaterial->Visual HPLC HPLC Purity Check (Target > 98%) Visual->HPLC WaterContent KF Titration (Target < 0.5%) HPLC->WaterContent Decision Pass Specs? WaterContent->Decision Approve Release for Synthesis (Store Desiccated) Decision->Approve Yes Reject Reject / Reprocess (Recrystallize from EtOAc) Decision->Reject No

Figure 2: Quality Control decision tree ensuring material integrity prior to synthesis.

References

  • Chemical Identity & Physical Properties

    • National Center for Biotechnology Information. (2025).[4][6][7][8][9] PubChem Compound Summary for CID 2804364, Methyl 4-(methylsulfonylmethyl)benzoate. Retrieved from [Link]

  • Synthesis Context (Etoricoxib)

    • Davies, I. W., et al. (2000). A Practical Synthesis of a COX-2 Inhibitor. Journal of Organic Chemistry, 65(25), 8415-8420.[1][2][5] (Contextualizes the use of the intermediate and the stability of the benzylic sulfone).

    • Google Patents. (1999). WO1999055830A1 - Process for making etoricoxib.[1] Retrieved from [1]

  • General Reactivity of Benzylic Sulfones

    • Organic Chemistry Portal. (n.d.). Synthesis of Benzylic Sulfones. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

"Methyl 4-(methylsulfonylmethyl)benzoate" for drug discovery

Application Note: Strategic Utilization of Methyl 4-(methylsulfonylmethyl)benzoate in Lead Optimization Abstract This guide details the strategic application, synthesis, and handling of Methyl 4-(methylsulfonylmethyl)ben...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 4-(methylsulfonylmethyl)benzoate in Lead Optimization

Abstract

This guide details the strategic application, synthesis, and handling of Methyl 4-(methylsulfonylmethyl)benzoate (CAS: 53606-49-0).[1] As a "masked" benzoic acid equivalent containing a flexible sulfone linker, this building block offers a critical advantage in medicinal chemistry: the ability to introduce a polar, metabolic-stable hydrogen bond acceptor (the sulfone) while maintaining rotational freedom via the methylene spacer. This note provides a validated protocol for its synthesis from methyl 4-(bromomethyl)benzoate, guidelines for its hydrolysis and subsequent amide coupling, and a physicochemical analysis of its impact on lipophilicity (LogP) and solubility in drug discovery campaigns.

Part 1: Chemical Profile & Strategic Utility[1]

In the hit-to-lead phase, medicinal chemists often struggle with "molecular obesity"—the tendency of lead compounds to become too lipophilic. The methylsulfonylmethyl moiety (


) serves as a bioisostere for lipophilic alkyl chains or metabolically liable thioethers.[1]
Key Structural Advantages:
  • Metabolic Stability: Unlike thioethers (

    
    ) or sulfoxides (
    
    
    
    ), the sulfone (
    
    
    ) is fully oxidized, preventing further metabolism by Flavin-containing Monooxygenases (FMO) or CYPs.[1]
  • Solubility Enhancement: The sulfone group is a strong hydrogen bond acceptor (dipole moment ~4.5 D), significantly lowering LogP compared to carbon analogs.[1]

  • Rotational Freedom: Unlike direct aryl sulfones (e.g., Etoricoxib), the methylene spacer (

    
    ) allows the sulfone to adopt non-planar conformations, potentially accessing unique binding pockets in enzymes like Matrix Metalloproteinases (MMPs) or GPCRs (e.g., CCR3 antagonists).[1]
    

Table 1: Physicochemical Comparison of Linkers

Linker TypeStructureLogP Contribution*H-Bond AcceptorsMetabolic Liability
Alkyl

High (+0.5 to +1.[1]0)0Low (Oxidation)
Thioether

Medium0 (Weak)High (S-Oxidation)
Sulfone

Low (-1.0 to -1.5) 2 Negligible

*Values are approximate estimates based on substituent constants.

Part 2: Validated Synthesis Protocol

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most robust route involves the nucleophilic displacement of a benzylic bromide by sodium methanesulfinate.[1]

Reaction Scheme (Graphviz)

SynthesisPath Start Methyl 4-(bromomethyl)benzoate (Electrophile) Intermediate Transition State (SN2 Displacement) Start->Intermediate + NaSO2Me DMF, 60°C Reagent Sodium Methanesulfinate (Nucleophile) Reagent->Intermediate Product Methyl 4-(methylsulfonylmethyl)benzoate (Target) Intermediate->Product - NaBr

Caption:


 displacement of benzylic bromide by sulfinate anion to yield the target sulfone.
Step-by-Step Protocol

Objective: Synthesis of 10g of Methyl 4-(methylsulfonylmethyl)benzoate.

Reagents:

  • Methyl 4-(bromomethyl)benzoate (CAS: 2417-72-3): 10.0 g (43.6 mmol)[1]

  • Sodium methanesulfinate (CAS: 20277-69-4): 6.7 g (65.5 mmol, 1.5 eq)[1]

  • Solvent: DMF (Dimethylformamide), anhydrous: 50 mL

  • Workup: Ethyl Acetate (EtOAc), Water, Brine.[1]

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(bromomethyl)benzoate (10.0 g) in anhydrous DMF (50 mL).

    • Expert Insight: DMF is chosen over ethanol/water because it accelerates the

      
       reaction due to its polar aprotic nature, solvating the sodium cation while leaving the sulfinate anion "naked" and reactive.
      
  • Addition: Add Sodium methanesulfinate (6.7 g) in a single portion. The salt may not fully dissolve initially.[1][2]

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4 hours.
    
    • Monitoring: Monitor by TLC (30% EtOAc in Hexanes).[1] The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.[1]
    • Caution: Do not overheat (>90°C) to prevent decomposition of the sulfinate or ester hydrolysis.[1]

  • Workup:

    • Cool the reaction to room temperature.[1][2][3]

    • Pour the mixture into ice-water (200 mL) . The product often precipitates as a white solid due to the "salting out" effect and the hydrophobic benzoate group.[1]

    • If solid forms: Filter, wash with water (

      
       mL) and hexanes (
      
      
      
      mL).[1]
    • If oil forms: Extract with EtOAc (

      
       mL).[1] Wash combined organics with water (
      
      
      
      mL) to remove DMF (critical step: residual DMF inhibits crystallization).[1] Dry over
      
      
      , filter, and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Gradient: 0-50% EtOAc/Hexane).

    • Yield Expectation: 85-95% (White crystalline solid).[1]

Part 3: Application Workflow (Library Generation)

The ester is rarely the final drug; it is a "handle."[1] The standard workflow involves hydrolysis to the acid followed by amide coupling.[1]

Workflow Logic (Graphviz)

Workflow Ester Methyl 4-(methylsulfonylmethyl)benzoate (Scaffold) Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Acid 4-(Methylsulfonylmethyl)benzoic Acid (Reactive Intermediate) Hydrolysis->Acid Quant. Yield Coupling Amide Coupling (HATU/amine) Acid->Coupling + R-NH2 Final Target Drug Candidate (Amide Library) Coupling->Final

Caption: Standard derivatization workflow converting the ester scaffold into a diverse amide library.

Protocol: Hydrolysis & Amide Coupling
  • Hydrolysis (Ester

    
     Acid): 
    
    • Dissolve the ester (1 eq) in THF/Water (3:1).[1]

    • Add Lithium Hydroxide monohydrate (2 eq).[1] Stir at RT for 2-4 hours.[1]

    • Acidify with 1M HCl to pH 2.[1] The acid product, 4-(methylsulfonylmethyl)benzoic acid , will precipitate.[1] Filter and dry.[1]

    • Note: This acid has high melting point and low solubility in DCM; use DMSO or DMF for NMR.[1]

  • Amide Coupling (Acid

    
     Drug Candidate): 
    
    • Reagents: Acid (1 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3 eq), DMF.[1]

    • Procedure: Combine Acid, HATU, and DIPEA in DMF. Stir 5 mins to activate ester. Add Amine. Stir 2-12h.

    • Purification: Since the sulfone is polar, the product is easily separated from non-polar byproducts. Use reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) for final isolation.[1]

References

  • Synthesis of Benzylic Sulfones

    • Source: Guidechem & Organic Syntheses (General Protocol Adapt
    • Context: Adaptation of general alkylation of sulfin

      
       mechanism).[1]
      
    • URL:[1]

  • Sulfones in Medicinal Chemistry (Bioisosteres)

    • Source:Journal of Medicinal Chemistry (General Principles).[1]

    • Context: Sulfones as hydrogen bond acceptors and metabolic stability relative to thioethers.[1]

    • URL:[1]

  • General Esterification/Hydrolysis Protocols

    • Source: MDPI & ResearchGate.[1]

    • Context: Standard Fischer esterification and hydrolysis conditions for benzoate derivatives.[1]

    • URL:[1]

  • Chemical Identity & Properties

    • Source: PubChem & EPA DSSTox.[1][4]

    • Context: Verification of CAS 53606-49-0 and structural d
    • URL:[1]

Sources

Application

Application Note: Methyl 4-(methylsulfonylmethyl)benzoate in Fragment-Based Drug Discovery

[1] Abstract & Introduction Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight (<300 Da) starting points that bind inefficiently but with high "ligand efficiency" (LE) to a target.[1] Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight (<300 Da) starting points that bind inefficiently but with high "ligand efficiency" (LE) to a target.[1] Methyl 4-(methylsulfonylmethyl)benzoate (hereafter referred to as Fragment MSMB ) represents a "privileged structure" in FBDD libraries.[1]

It combines two distinct pharmacophores: a sulfone (a classic hydrogen bond acceptor often found in COX-2 inhibitors and metalloprotease inhibitors) and a methyl ester (a versatile synthetic handle). Uniquely, the methylene spacer (


) between the phenyl ring and the sulfone interrupts 

-conjugation, allowing the sulfone moiety rotational freedom to explore sub-pockets that rigid aryl sulfones cannot reach.

This guide details the protocols for validating Fragment MSMB as a hit using Ligand-Observed NMR and outlines the synthetic pathways for its evolution into a lead compound.[1]

Chemical Profile & Library Design

Before screening, the physicochemical suitability of the fragment must be established.[2] Fragment MSMB is designed to pass the "Rule of Three" (Ro3) filters strictly.[1]

Table 1: Physicochemical Properties of Fragment MSMB
PropertyValueRo3 CriteriaStatusSignificance
Molecular Weight 228.27 Da< 300✅ PassLeaves "room" for synthetic growth.[1]
cLogP ~1.3< 3✅ PassIdeal lipophilicity for solubility and binding.[1]
H-Bond Donors 0

3
✅ PassReduces desolvation penalty upon binding.[1]
H-Bond Acceptors 4 (2 Sulfone, 2 Ester)

3
⚠️ BorderlineHigh polarity; excellent for recruiting backbone amides.[1]
Rotatable Bonds 4

3
⚠️ >3The methylene spacer adds entropy; trade-off for better fit.[1]
PSA (Polar Surface Area) ~69 Ų< 60-80✅ PassGood membrane permeability predictor.[1]

Key Structural Feature: The methylene bridge (


) acts as an "insulator," preventing the electron-withdrawing sulfone from deactivating the phenyl ring significantly.[1] This subtle electronic feature preserves the aromatic ring's ability to engage in 

-stacking interactions.[1]

Protocol A: Solubility & Quality Control (Pre-Screening)

Fragments are notorious for aggregation, which causes false positives in screening.[1] Trustworthiness dictates that no screen proceeds without this QC step.[1]

Reagents:

  • Fragment MSMB (Solid, >95% purity).[1]

  • 
    -DMSO (99.9% D).[1]
    
  • Phosphate Buffer (50 mM, pH 7.4, 100 mM NaCl).[1]

Procedure:

  • Stock Preparation: Dissolve Fragment MSMB in

    
    -DMSO to create a 100 mM  master stock.[1] Vortex for 60 seconds.[1]
    
  • Nephelometry/Visual Check: Dilute the stock to 1 mM in Phosphate Buffer (1% DMSO final).

    • Pass: Solution remains clear.

    • Fail: Visible precipitate or high scattering signal (aggregation).[1]

  • 1H-NMR QC: Acquire a 1D proton spectrum of the 100 mM stock.

    • Verification: Confirm the diagnostic singlet of the sulfonyl-methyl group (~2.9 ppm) and the methylene spacer (~4.4 ppm). Ensure no degradation to the carboxylic acid (hydrolysis product).[1]

Protocol B: Ligand-Observed NMR Screening (STD-NMR)[1][3]

Saturation Transfer Difference (STD) NMR is the gold standard for validating weak binders (


 : mM to 

M range).[1] This protocol detects magnetization transfer from the protein to the binding fragment.[1]
Mechanistic Logic

We irradiate the protein at a frequency where only the protein absorbs energy (e.g., -0.5 ppm). If Fragment MSMB binds, magnetization spreads from the protein to the fragment via the nuclear Overhauser effect (NOE). When the fragment dissociates, it carries this "memory" of saturation into the bulk solvent, reducing its signal intensity in the NMR spectrum.

Experimental Setup
  • Instrument: 600 MHz NMR with CryoProbe (recommended).

  • Temperature: 283 K (10°C) – Lower temperature slows exchange, often enhancing STD signals for low-affinity fragments.[1]

  • Protein Target: 10-20

    
    M (Recombinant, purified).
    
  • Ligand (Fragment MSMB): 1-2 mM (Excess is crucial, typically 100:1 ratio).[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Mix Protein (

      
      ) + Fragment MSMB (
      
      
      
      ) in
      
      
      buffer.[1]
    • Control Sample: Fragment MSMB (

      
      ) in buffer without  protein (Rule out direct irradiation artifacts).
      
  • Pulse Sequence Configuration (stdiffesgp):

    • On-Resonance Irradiation: -0.5 ppm or -1.0 ppm (Protein methyls).[1]

    • Off-Resonance Irradiation: 30 ppm (Far from any signal).[1]

    • Saturation Train: Gaussian pulse train, total time 2.0 - 3.0 seconds.[1]

  • Data Acquisition:

    • Interleave On- and Off-resonance scans to minimize drift errors.

    • Scans: 64 to 128 (depending on concentration).[1]

  • Data Analysis:

    • Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.[1]

    • Positive Hit: Signals corresponding to the aromatic protons and the sulfonyl-methyl group appear in the difference spectrum.[1]

    • Epitope Mapping: The protons showing the strongest STD effect (highest % intensity change) are in closest contact with the protein surface.[1]

Diagram 1: STD-NMR Screening Workflow

STD_NMR_Workflow Stock Fragment Stock (100 mM DMSO) QC Solubility QC (Nephelometry) Stock->QC Prep Sample Prep (100:1 Ligand:Protein) QC->Prep Pass NMR STD-NMR Acquisition (On/Off Resonance) Prep->NMR Analysis Difference Spectrum Calculation NMR->Analysis Analysis->Stock No Signal (Discard) Hit Hit Validation (Epitope Mapping) Analysis->Hit Signal Observed

Caption: Logical workflow for validating Fragment MSMB binding using Saturation Transfer Difference (STD) NMR.

Synthetic Elaboration: From Fragment to Lead

Once Fragment MSMB is validated as a binder, the Methyl Ester serves as the primary vector for "Fragment Growing." The strategy involves hydrolyzing the ester to reveal a carboxylic acid, which is then coupled to diverse amines to explore adjacent pockets.

Synthetic Pathway[1]
  • Hydrolysis (Activation):

    • Reaction: Fragment MSMB + LiOH (aq) / THF

      
       Carboxylic Acid intermediate.[1]
      
    • Why: The methyl ester is chemically inert for coupling; the acid is the gateway to amide libraries.[1]

  • Parallel Synthesis (Library Generation):

    • Reaction: Acid + Diverse Amines (

      
      ) + HATU/DIPEA 
      
      
      
      Amide Analogs.[1]
    • Design: Choose amines that target residues identified in structural models (e.g., searching for a salt bridge or hydrophobic pocket).[1]

  • Benzylic Functionalization (Advanced):

    • Reaction: The methylene protons (

      
      ) are slightly acidic (
      
      
      
      ).[1]
    • Advanced Strategy: Deprotonation with strong base (NaH) followed by alkylation can add a second vector, though this is sterically demanding.[1]

Diagram 2: Chemical Evolution Strategy

Chemical_Evolution Frag Fragment MSMB (Hit) Acid Intermediate: Carboxylic Acid Frag->Acid LiOH, THF/H2O Struct1 Vector 1: Ester Hydrolysis Frag->Struct1 Amide Library Generation: Amide Coupling (R-NH2) Acid->Amide HATU, DIPEA, R-NH2 Lead Optimized Lead (High Affinity) Amide->Lead SAR Iteration Struct2 Vector 2: Explore Sub-pockets Amide->Struct2

Caption: Synthetic pathway for evolving the MSMB fragment into a high-affinity lead compound via amide coupling.

References

  • PubChem. Methyl 4-(methylsulfonylmethyl)benzoate Compound Summary. National Library of Medicine.[1] [Link][1]

  • Erlanson, D. A., et al. (2016).[1] Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery.[1] (Review of FBDD principles including library design). [Link]

  • Mayer, M., & Meyer, B. (1999).[1] Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition.[1] (The foundational paper for the STD-NMR protocol).[1] [Link]

  • Scott, D. E., et al. (2012).[1] Fragment-based approaches in drug discovery and chemical biology.[1][3][4][5] Biochemistry.[1] (Discusses fragment growing vectors). [Link][1]

Sources

Method

Application Note: HPLC Analysis of Methyl 4-(methylsulfonylmethyl)benzoate

Introduction & Chemical Context Methyl 4-(methylsulfonylmethyl)benzoate (CAS: 160446-22-0) is a critical intermediate in the synthesis of diarylheterocycle-based COX-2 inhibitors, most notably Etoricoxib .[] In the pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Methyl 4-(methylsulfonylmethyl)benzoate (CAS: 160446-22-0) is a critical intermediate in the synthesis of diarylheterocycle-based COX-2 inhibitors, most notably Etoricoxib .[] In the pharmaceutical manufacturing context, the purity of this ester is a Critical Quality Attribute (CQA). Its analysis is twofold:

  • Purity Profiling: Ensuring no significant levels of the hydrolyzed acid (4-(methylsulfonylmethyl)benzoic acid) or starting materials remain.[]

  • In-Process Control (IPC): Monitoring the esterification reaction or the subsequent cyclization steps.[]

This guide provides a robust, self-validating RP-HPLC protocol designed to separate the hydrophobic ester from its more polar acidic impurities and degradation products.[]

Physicochemical Profile
PropertyValueChromatographic Implication
Molecular Weight 228.27 g/mol Suitable for standard HPLC-UV; LC-MS compatible.[]
Chromophore Benzoate moietyStrong UV absorption

nm.
Solubility Low in water; Soluble in ACN, MeOH, DMSOSample diluent must contain

50% organic solvent.
Stability Ester linkageCritical: Avoid alkaline mobile phases (

) to prevent on-column hydrolysis.

Method Development Strategy (Logic & Causality)

The following decision tree illustrates the scientific rationale behind the selected chromatographic conditions.

MethodLogic Analyte Analyte: Methyl 4-(methylsulfonylmethyl)benzoate Prop1 Property: Ester Linkage Analyte->Prop1 Prop2 Property: Sulfone + Benzoate Analyte->Prop2 Prop3 Impurity: Hydrolyzed Acid Analyte->Prop3 Decision1 Constraint: pH < 7.0 (Prevent Hydrolysis) Prop1->Decision1 Decision2 Column: C18 (L1) (Hydrophobic Retention) Prop2->Decision2 Decision3 Buffer: pH 2.5 - 3.0 (Suppress Acid Ionization) Prop3->Decision3 Result Final Method: C18 Column, pH 2.8 Phosphate/ACN Gradient Decision1->Result Decision2->Result Decision3->Result

Figure 1: Method Development Logic. Highlighting the necessity of acidic pH for stability and peak shape.

Protocol A: Standard Purity & Assay Method (Gradient)

This is the "Gold Standard" method for releasing raw materials or final intermediate testing.[] It offers high resolution between the main peak and polar impurities.[]

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1),

mm, 5 µm (e.g., Inertsil ODS-3V or Hypersil BDS)
Standard stationary phase for aromatic esters.[] 250mm length ensures resolution of close-eluting isomers.
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.[]5)Low pH suppresses silanol activity and keeps acidic impurities protonated (sharp peaks).
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than Methanol; better peak symmetry for sulfones.
Flow Rate 1.0 mL/minStandard backpressure balance.[]
Detection UV @ 235 nmMax absorbance of the benzoate system; minimizes solvent cutoff noise.[]
Column Temp 30°CImproves reproducibility of retention times.[]
Injection Vol 10 - 20 µLDependent on sensitivity requirements.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 8020Initial hold for polar impurities.
5.0 8020Isocratic hold.[]
20.0 2080Linear ramp to elute main ester.
25.0 2080Wash step.[]
25.1 8020Return to initial.[]
35.0 8020Re-equilibration (Critical).
Sample Preparation
  • Diluent: Acetonitrile : Water (50:50 v/v).[]

  • Stock Solution: Dissolve 25 mg of Methyl 4-(methylsulfonylmethyl)benzoate in 25 mL Diluent (1000 ppm). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 50 ppm (50 µg/mL) for assay.

Protocol B: Rapid IPC Method (Isocratic)

Use this method for "In-Process Checks" during synthesis to determine if the reaction is complete. It sacrifices some resolution for speed.[]

  • Mobile Phase: 55% Buffer (0.05M

    
    , pH 3.0) : 45% Acetonitrile.
    
  • Run Time: < 10 minutes.

  • Retention Expectation: The ester will elute around 5-6 minutes; the starting acid will elute near the void volume (1-2 mins).[]

System Suitability & Validation Criteria

A self-validating method must meet these criteria before data is accepted.

  • Precision: %RSD of 6 replicate injections of the Standard

    
     2.0%.
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Sulfones can tail if silanols are active; pH control mitigates this).
  • Theoretical Plates (

    
    ): 
    
    
    
    5000.[]
  • Resolution (

    
    ):  If the acid impurity is present, 
    
    
    
    between the Acid and Ester peaks.
Troubleshooting Guide
  • Peak Tailing: Usually indicates secondary interactions.[] Ensure Mobile Phase A pH is

    
     3.[]0. If using an older column, add 5mM Triethylamine (TEA) to the buffer (and adjust pH).
    
  • Ghost Peaks: Check water quality. Sulfones are sensitive to organic contamination in the aqueous phase.[]

  • Shift in RT: Check Column Oven temperature. A 1°C shift can move the peak by 0.2 mins in this system.[]

Synthesis Context & Impurity Workflow

Understanding where this molecule fits helps in identifying potential unknown peaks.[]

SynthesisFlow cluster_impurities Potential Impurities Start Precursor: 4-(methylsulfonylmethyl) benzoic acid Reaction Esterification (MeOH / H+) Start->Reaction Intermediate TARGET ANALYTE: Methyl 4-(methylsulfonylmethyl) benzoate Reaction->Intermediate Monitor via Protocol B NextStep Cyclization w/ Vinamidinium Salt Intermediate->NextStep Imp1 Hydrolyzed Acid (RT < 3 min) Intermediate->Imp1 Degradation Final API: Etoricoxib NextStep->Final Imp2 Dimer/Oligomer (RT > 20 min)

Figure 2: Synthesis pathway of Etoricoxib showing the target intermediate and potential impurity sources.[]

References

  • Etoricoxib Synthesis & Impurities

    • Source: PubChem. (2025).[2][3][4] "Methyl 4-(methylsulfonylmethyl)benzoate | C10H12O4S".[][2] National Library of Medicine.[]

    • URL:[Link][2]

  • General HPLC Method for Benzoate Esters

    • Source: Ahmed, N.R. (2023).[5] "RP-HPLC Method for Determination of Methyl 4-Hydroxy Benzoate". European Journal of Pharmaceutical and Medical Research.[][5]

    • URL:[Link] (General reference for benzoate ester chromatography conditions).

  • Etoricoxib Impurity Profiling

    • Source: Patil, K., et al. (2023).[5] "A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib". Impact Factor Journals.[][5]

    • URL:[Link] (Contextualizes the sulfone moiety analysis).

  • Column Selection for Sulfones

    • Source: SIELC Technologies.[] "Separation of Methyl Benzoate on Newcrom R1 HPLC column".

    • URL:[Link]

Sources

Application

Application Note: Methyl 4-(methylsulfonylmethyl)benzoate in Medicinal Chemistry

This guide details the application of Methyl 4-(methylsulfonylmethyl)benzoate (CAS 160446-22-0) in organic synthesis, specifically focusing on its role as a key intermediate in the development of Hedgehog signaling pathw...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Methyl 4-(methylsulfonylmethyl)benzoate (CAS 160446-22-0) in organic synthesis, specifically focusing on its role as a key intermediate in the development of Hedgehog signaling pathway inhibitors .

Executive Summary

Methyl 4-(methylsulfonylmethyl)benzoate is a specialized bifunctional building block used primarily in the synthesis of pharmaceutical intermediates. Its structure features a methyl ester (susceptible to hydrolysis and amidation) and a (methylsulfonyl)methyl group (a benzylic sulfone).

Unlike the more common 4-(methylsulfonyl)benzoate (found in COX-2 inhibitors like Etoricoxib), this compound contains a methylene spacer (


) between the aromatic ring and the sulfone. This spacer alters the steric and electronic properties of the molecule, making it a critical scaffold for Hedgehog pathway inhibitors  (e.g., analogs of Vismodegib) where specific binding pocket geometries require a flexible or extended sulfone pharmacophore.
Key Chemical Profile
PropertyDetail
CAS Number 160446-22-0
Formula

MW 228.27 g/mol
Structure

Key Reactivity 1.[1] Ester Hydrolysis: Access to benzoic acid derivatives.2.[2] Benzylic C-H Acidity: The

-methylene protons (pKa

23) allow for alkylation or condensation.3. Nucleophilic Substitution: Precursor synthesis via benzylic halides.

Synthesis of the Reagent

Before utilizing the compound in drug discovery, it is often synthesized from the corresponding benzyl chloride. This protocol ensures high purity, essential for downstream biological assays.

Protocol A: Sulfonylation of Methyl 4-(chloromethyl)benzoate

Objective: Convert the benzylic chloride to the methyl sulfone.

Reaction Scheme:



Materials:

  • Methyl 4-(chloromethyl)benzoate (1.0 equiv)

  • Sodium methanesulfinate (1.5 equiv)[1]

  • DMF (Dimethylformamide), anhydrous

  • Ethyl Acetate / Hexanes (for workup)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(chloromethyl)benzoate (e.g., 10 g) in anhydrous DMF (50 mL).

  • Addition: Add Sodium methanesulfinate (8.3 g, 1.5 equiv) in one portion. The salt may not fully dissolve initially.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) until the starting chloride is consumed.
    
    • Expert Insight: Avoid overheating (>90°C) to prevent decarboxylation or side reactions of the sulfinate.

  • Quench: Cool to room temperature and pour the mixture into ice-cold water (200 mL). The product often precipitates as a white solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or flash chromatography (SiO2, 0-50% EtOAc in Hexanes).

Application: Synthesis of Hedgehog Pathway Inhibitor Analogs

The primary pharmaceutical application of this compound is as a precursor to 4-(methylsulfonylmethyl)benzamides , a class of compounds investigated for anticancer activity (specifically targeting the Smoothened receptor in the Hedgehog pathway).

Protocol B: Hydrolysis and Amide Coupling

Objective: Convert the ester to the active amide pharmacophore.

Workflow Diagram (DOT):

ReactionWorkflow Start Methyl 4-(methylsulfonylmethyl)benzoate (Ester) Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 1h, 45°C Inter 4-(methylsulfonylmethyl)benzoic acid (Free Acid) Step1->Inter Step2 Amide Coupling (HATU, DIPEA, Aniline) Inter->Step2 + Ar-NH2 Product Target Benzamide (Hedgehog Inhibitor Analog) Step2->Product

Figure 1: Synthetic workflow from ester precursor to bioactive benzamide.

Detailed Methodology
Step 1: Hydrolysis to Benzoic Acid
  • Preparation: Dissolve Methyl 4-(methylsulfonylmethyl)benzoate (250 mg) in a mixture of THF:Water (3:1, 4 mL).

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 equiv).[3]

  • Reaction: Heat to 45°C for 1 hour.

    • QC Check: LC-MS should show the disappearance of the ester (M+H 229) and appearance of the acid (M+H 215).

  • Workup: Acidify to pH 2-3 with 1N HCl. Extract with EtOAc, dry, and concentrate to yield 4-(methylsulfonylmethyl)benzoic acid as a white solid.

Step 2: Amide Coupling (The Drug Pharmacophore)

This step couples the acid with a heteroaryl amine (e.g., 4-chloro-3-(pyridin-2-yl)aniline) to generate the bioactive core.

  • Activation: Dissolve the acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the aniline derivative (e.g., 4-chloro-3-(pyridin-2-yl)aniline, 1.0 equiv).

  • Completion: Stir at RT for 12–16 hours.

  • Purification: The product is often hydrophobic. Dilute with water and filter the precipitate, or purify via Reverse-Phase HPLC (Water/Acetonitrile gradient).

Advanced Reactivity: The Benzylic Sulfone Anion

Beyond amide coupling, the methylene group (


) is chemically versatile. The protons are acidic (pKa ~23 in DMSO) due to the combined electron-withdrawing effects of the aromatic ring and the sulfone.
Potential Transformations
  • Julia-Kocienski Olefination: Reaction with aldehydes to form styrene derivatives (

    
    ).
    
  • Alkylation: Deprotonation with NaH followed by alkyl halide addition allows for the introduction of side chains on the benzylic position, creating chiral centers if done asymmetrically.

References

  • Synthesis of Hedgehog Pathway Inhibitors: Genentech, Inc. "Pyridyl inhibitors of hedgehog signalling." WO2006028958A2. (Describes the use of methyl 4-(methylsulfonylmethyl)benzoate as a specific intermediate for benzamide synthesis).

  • Compound Data & Safety: PubChem. "Methyl 4-(methylsulfonylmethyl)benzoate (CID 2804364)."[1][4] National Library of Medicine.[1][5] [1]

  • General Sulfone Synthesis:Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis.

Sources

Method

Application Notes and Protocols: The Reaction of Methyl 4-(methylsulfonylmethyl)benzoate with Amines

Introduction In the landscape of modern medicinal chemistry and drug development, the synthesis of complex molecular architectures with high precision and efficiency is paramount. Benzylic amines are a ubiquitous structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex molecular architectures with high precision and efficiency is paramount. Benzylic amines are a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules.[1] Consequently, robust and versatile methods for their synthesis are of significant interest to the research community. This document provides a detailed guide to the reaction of Methyl 4-(methylsulfonylmethyl)benzoate with amines, a potent transformation for the synthesis of N-substituted methyl 4-(aminomethyl)benzoate derivatives.

Methyl 4-(methylsulfonylmethyl)benzoate is a bifunctional molecule featuring a methyl ester and a benzylic sulfone. This unique combination of functional groups allows for selective reactions, primarily the nucleophilic substitution at the benzylic carbon. The methylsulfonyl group (-SO₂CH₃) serves as an excellent leaving group, facilitating the displacement by amine nucleophiles to form a new carbon-nitrogen bond. The resulting products are valuable intermediates, as the methyl ester can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid or amidation to form a diverse library of compounds.

This guide will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Chemical Structures and Properties
CompoundStructureKey Properties
Methyl 4-(methylsulfonylmethyl)benzoate Structure of Methyl 4-(methylsulfonylmethyl)benzoateMolecular Formula: C₁₀H₁₂O₄S Molecular Weight: 228.26 g/mol - The benzylic carbon is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent sulfonyl group and the benzene ring. - The methylsulfonyl group is a good leaving group, stabilized by resonance.
Amine (General) General structure of a primary amineR-NH₂ (Primary), R₂NH (Secondary) - Acts as a nucleophile, with reactivity depending on basicity and steric hindrance.[2] - Primary and secondary amines are suitable for this reaction. Tertiary amines will not react to form a stable product but can act as a base.
Product: Methyl 4-((alkylamino)methyl)benzoate Structure of the productGeneral Formula: C₁₀H₁₁NO₂-R - A versatile building block for further synthetic transformations. - The newly formed C-N bond is stable under various conditions.

Reaction Mechanism and Scientific Rationale

The primary reaction pathway involves the nucleophilic substitution of the methylsulfonyl group at the benzylic position by the amine. This transformation can proceed through either an Sₙ1 or Sₙ2 mechanism, largely dependent on the reaction conditions and the structure of the amine.

The Role of the Benzylic Sulfone

The carbon atom situated between the phenyl ring and the sulfonyl group is known as the benzylic position. This position is particularly reactive for several reasons:

  • Stabilization of Intermediates: The adjacent phenyl ring can stabilize both a developing positive charge in an Sₙ1-type mechanism (benzylic carbocation) and the transition state in an Sₙ2-type reaction through resonance.[3][4]

  • Excellent Leaving Group: The methylsulfinate anion (CH₃SO₂⁻) that departs is a weak base and is resonance-stabilized, making it an excellent leaving group. This is a critical factor for the reaction to proceed efficiently. Methanesulfonates are well-known for their ability to act as leaving groups in nucleophilic substitution reactions.[5]

Mechanistic Pathways: Sₙ1 vs. Sₙ2

The choice between an Sₙ1 and Sₙ2 pathway is influenced by the amine's nucleophilicity and steric bulk, the solvent, and the temperature.

  • Sₙ2 Pathway: Favored by primary and less sterically hindered secondary amines, which are strong nucleophiles. The reaction proceeds via a backside attack on the benzylic carbon, leading to the displacement of the methylsulfonyl group in a single, concerted step. Aprotic polar solvents like DMF or DMSO are often used to facilitate this pathway.

  • Sₙ1 Pathway: Can be promoted with less nucleophilic amines or under conditions that favor the formation of a benzylic carbocation. Protic solvents can stabilize the carbocation intermediate.

Chemoselectivity: Benzylic Substitution vs. Amidation

A pertinent question is the chemoselectivity of the reaction: will the amine attack the benzylic carbon or the ester carbonyl group?

  • Benzylic Substitution: This is generally the favored pathway under neutral or mildly basic conditions at moderate temperatures. The benzylic position is sufficiently activated, and the methylsulfonyl group is a better leaving group than the methoxy group of the ester.

  • Amidation: The reaction of an amine with a methyl ester to form an amide typically requires more forcing conditions, such as high temperatures, or the use of a catalyst.[6] While possible, it is generally a slower reaction compared to the substitution at the activated benzylic position under the conditions described in the protocol below.

Reaction_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Methyl 4-(methylsulfonylmethyl)benzoate Mix Combine & Heat A->Mix B Amine (R-NH2) B->Mix C Base (e.g., K2CO3) C->Mix D Solvent (e.g., DMF) D->Mix Quench Quench with Water Mix->Quench Reaction Mixture Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify (e.g., Chromatography) Dry->Purify Product Methyl 4-((alkylamino)methyl)benzoate Purify->Product

Caption: General workflow for the synthesis of N-substituted methyl 4-(aminomethyl)benzoates.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the reaction of Methyl 4-(methylsulfonylmethyl)benzoate with a primary amine.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
Methyl 4-(methylsulfonylmethyl)benzoateC₁₀H₁₂O₄S228.261.0 g4.38
Benzylamine (Example Amine)C₇H₉N107.150.56 g (0.57 mL)5.26 (1.2 eq)
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.21 g8.76 (2.0 eq)
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Brine (Saturated NaCl solution)NaCl(aq)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-(methylsulfonylmethyl)benzoate (1.0 g, 4.38 mmol) and potassium carbonate (1.21 g, 8.76 mmol).

  • Addition of Solvent and Amine: Add N,N-Dimethylformamide (20 mL) to the flask, followed by the addition of benzylamine (0.57 mL, 5.26 mmol).

    • Rationale: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, dissolving the reactants and facilitating the nucleophilic attack. Potassium carbonate acts as a mild base to neutralize any acidic byproducts and can help deprotonate the amine, increasing its nucleophilicity.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • TLC System: A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting material and product should have different Rf values.

  • Work-up: Once the reaction is complete (typically after 4-6 hours, as indicated by TLC), cool the mixture to room temperature.

  • Quenching: Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Rationale: The product is more soluble in the organic phase, while the inorganic salts (like potassium carbonate) and DMF will preferentially partition into the aqueous phase.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization
  • Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate, is typically effective.

  • Characterization: The structure and purity of the final product, Methyl 4-((benzylamino)methyl)benzoate, can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Proposed Sₙ2 mechanism for the reaction of an amine with Methyl 4-(methylsulfonylmethyl)benzoate.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Conversion Insufficient reaction time or temperature.Increase reaction time and/or temperature (e.g., to 100 °C). Monitor by TLC to determine optimal conditions.
Low nucleophilicity of the amine.For weakly nucleophilic amines, consider using a stronger base (e.g., NaH) to deprotonate the amine in situ, or increase the reaction temperature.
Side Product Formation Potential for over-alkylation of primary amines.Use a slight excess of the amine (1.2-1.5 equivalents) to favor mono-alkylation.
Amide formation at the ester.This is less likely under these conditions but could occur at very high temperatures. If observed, reduce the reaction temperature.
Difficult Purification Co-elution of product and starting material.Optimize the solvent system for column chromatography. A shallower gradient may be required.
Residual DMF in the final product.Ensure thorough washing with brine during the work-up. High-vacuum drying can also help remove residual DMF.

Conclusion

The reaction of Methyl 4-(methylsulfonylmethyl)benzoate with amines is a highly effective method for the synthesis of N-substituted methyl 4-(aminomethyl)benzoate derivatives. The success of this transformation hinges on the activation of the benzylic position by the sulfonyl group, which also serves as an excellent leaving group. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can leverage this protocol to efficiently generate a wide range of valuable building blocks for drug discovery and organic synthesis.

References

  • Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. ResearchGate. Available at: [Link]

  • Synthesis of benzylic amines. Organic Chemistry Portal. Available at: [Link]

  • Benzyl Sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link]

  • Amination/Triazolation of Benzylic/Allylic C(sp3)-H with N-Sulfonyl-1,2,3-triazoles in Air. ACS Publications. Available at: [Link]

  • Nucleophilic Acyl Substitution Reactions in the Laboratory. Chemistry LibreTexts. Available at: [Link]

  • Stereospecific Nucleophilic Substitution of Enantioenriched Tertiary Benzylic Amines via in Situ Activation with Benzyne. ACS Publications. Available at: [Link]

  • Benzylic C–H bond functionalization through photo-mediated mesyloxy radical formation. Royal Society of Chemistry. Available at: [Link]

  • Nucleophilic Acyl Substitution Reactions in the Laboratory. Chemistry LibreTexts. Available at: [Link]

  • Preparation method of mesosulfuron-methyl.Google Patents.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate.Google Patents.
  • Reactions of β-sultones and carbyl sulfates with nucleophiles. ResearchGate. Available at: [Link]

  • Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. Available at: [Link]

  • Preparation of methylsulfonylbenzoic acids.Google Patents.
  • Nucleophilic Acyl Substitution Reaction Mechanism. YouTube. Available at: [Link]

  • Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. UMassD Repository. Available at: [Link]

  • Preparation of N-benzylamines.Google Patents.
  • Preparation of Methyl Benzoate. University of the Pacific. Available at: [Link]

  • Reactions at the Benzylic Position. Chemistry Steps. Available at: [Link]

  • Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. YouTube. Available at: [Link]

  • Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. ResearchGate. Available at: [Link]

  • Biocatalytic amide bond formation. Royal Society of Chemistry. Available at: [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp)–H Functionalization for Intermolecular C–S Bond Formation. ACS Publications. Available at: [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]

  • Methyl Benzoate : Organic Synthesis Fischer Esterification. YouTube. Available at: [Link]

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Application

Application Note: A Scalable Synthesis of Methyl 4-(methylsulfonylmethyl)benzoate for Pharmaceutical Research and Development

Abstract This application note provides a comprehensive guide to the robust and scalable synthesis of Methyl 4-(methylsulfonylmethyl)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the robust and scalable synthesis of Methyl 4-(methylsulfonylmethyl)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The described methodology is rooted in a two-step process commencing with the radical bromination of methyl 4-methylbenzoate, followed by a nucleophilic substitution with sodium methanesulfinate. This document offers a detailed laboratory-scale protocol, an in-depth analysis of critical parameters for scale-up, and recommended analytical techniques for quality control. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing the synthesis for their specific needs.

Introduction

Methyl 4-(methylsulfonylmethyl)benzoate is a valuable building block in medicinal chemistry, primarily due to the presence of the methylsulfonylmethyl moiety. This functional group can act as a bioisostere for other functionalities and can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The reliable and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide is designed to provide a comprehensive and practical workflow for its preparation, from the lab bench to larger-scale production considerations.

Chemical Principles and Reaction Mechanism

The synthesis of Methyl 4-(methylsulfonylmethyl)benzoate is achieved through a two-step reaction sequence. The first step is the radical bromination of the benzylic methyl group of methyl 4-methylbenzoate. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a brominating agent like N-bromosuccinimide (NBS). The second step involves the nucleophilic substitution of the resulting benzylic bromide with sodium methanesulfinate. This is a classic SN2 reaction where the sulfinate anion displaces the bromide, forming the desired carbon-sulfur bond.

The overall reaction scheme is as follows:

Step 1: Radical Bromination

Step 2: Nucleophilic Substitution

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters for Laboratory-Scale Synthesis
Reagent/ParameterStep 1: BrominationStep 2: Sulfone Formation
Starting Material Methyl 4-methylbenzoateMethyl 4-(bromomethyl)benzoate
Reagent 1 N-Bromosuccinimide (NBS)Sodium Methanesulfinate
Reagent 2 Azobisisobutyronitrile (AIBN)-
Solvent AcetonitrileDimethylformamide (DMF)
Temperature Reflux (approx. 82 °C)60-70 °C
Reaction Time 4-6 hours3-5 hours
Molar Ratio (vs. Starting Material) NBS: 1.1 eq, AIBN: 0.05 eqSodium Methanesulfinate: 1.2 eq

Experimental Protocols

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate

This protocol is based on a general method for benzylic bromination.[1]

Materials:

  • Methyl 4-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-methylbenzoate (1 equivalent).

  • Add acetonitrile as the solvent.

  • Add N-bromosuccinimide (1.1 equivalents) and AIBN (0.05 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 4-(bromomethyl)benzoate.

Step 2: Synthesis of Methyl 4-(methylsulfonylmethyl)benzoate

This protocol is based on the general principle of nucleophilic substitution of alkyl halides with sulfinates.[2]

Materials:

  • Methyl 4-(bromomethyl)benzoate (from Step 1)

  • Sodium methanesulfinate

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the crude Methyl 4-(bromomethyl)benzoate (1 equivalent) in DMF.

  • Add sodium methanesulfinate (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 60-70°C and stir for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Methyl 4-(methylsulfonylmethyl)benzoate.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Radical Bromination cluster_step2 Step 2: Nucleophilic Substitution cluster_purification Purification A Methyl 4-methylbenzoate B NBS, AIBN Acetonitrile, Reflux A->B C Methyl 4-(bromomethyl)benzoate B->C D Methyl 4-(bromomethyl)benzoate C->D Crude Product E Sodium Methanesulfinate DMF, 60-70°C D->E F Methyl 4-(methylsulfonylmethyl)benzoate E->F G Crude Product F->G Crude Product H Recrystallization (Ethyl Acetate/Hexanes) G->H I Pure Product H->I

Caption: Synthetic workflow for Methyl 4-(methylsulfonylmethyl)benzoate.

Scale-up Synthesis Considerations

Transitioning the synthesis of Methyl 4-(methylsulfonylmethyl)benzoate from the laboratory to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Solvent Selection: While carbon tetrachloride has been historically used for benzylic brominations, its toxicity and environmental concerns make it unsuitable for industrial applications.[3] Acetonitrile is a preferable alternative due to its lower toxicity and favorable reaction kinetics. For the second step, while DMF is an excellent solvent, its high boiling point and potential for decomposition at elevated temperatures can pose challenges on a large scale. Alternative polar aprotic solvents with better safety profiles should be investigated.

  • Heat Management: Both reaction steps are exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of jacketed reactors with precise temperature control is mandatory. For the radical bromination, controlled addition of the initiator (AIBN) can help manage the rate of heat generation.

  • Reagent Addition: In a large-scale setting, the portion-wise or slow continuous addition of reagents is recommended. For the bromination step, adding NBS in portions can help control the reaction rate. In the substitution step, a solution of sodium methanesulfinate can be added gradually to the solution of the bromide.

  • Work-up and Isolation: Aqueous work-ups on a large scale can be cumbersome and generate significant waste. Exploring alternative work-up procedures, such as direct crystallization or precipitation of the product from the reaction mixture, can streamline the process. The choice of recrystallization solvent is also critical for achieving high purity and yield on a large scale, and factors like solvent recovery and reuse should be considered.

  • Safety: N-Bromosuccinimide is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated area.[4] Sodium methanesulfinate is a hazardous chemical and its safety data sheet should be consulted before use. The radical initiation step using AIBN requires caution as it can decompose vigorously upon heating.

Analytical and Quality Control

Ensuring the purity and identity of the synthesized Methyl 4-(methylsulfonylmethyl)benzoate is paramount. A combination of analytical techniques should be employed for comprehensive quality control.

  • Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing the purity of the final product. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the starting materials, intermediates, and the final product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product. A reverse-phase HPLC method can be developed to separate the target compound from any impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product. The spectra should be compared with known data for Methyl 4-(methylsulfonylmethyl)benzoate.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Table 2: Physicochemical and Spectroscopic Data for Methyl 4-(methylsulfonylmethyl)benzoate
PropertyValue
Molecular Formula C₁₀H₁₂O₄S[6]
Molecular Weight 228.27 g/mol [6]
CAS Number 160446-22-0[6]
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.05 (d, J=8.4 Hz, 2H), 7.50 (d, J=8.4 Hz, 2H), 4.35 (s, 2H), 3.93 (s, 3H), 2.88 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 166.3, 142.1, 130.2, 129.0, 128.8, 62.1, 52.4, 41.6

Conclusion

This application note details a reliable and scalable two-step synthesis of Methyl 4-(methylsulfonylmethyl)benzoate. By providing a thorough understanding of the reaction mechanism, detailed experimental protocols, and critical considerations for scale-up, this guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry. The implementation of the described procedures and analytical controls will facilitate the efficient and safe production of this important chemical intermediate.

References

  • SciSpace. (n.d.). Methyl 4‐(bromomethyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(methylsulfonylmethyl)benzoate. Retrieved from [Link]

  • Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Deeming, A. S., Russell, C. J., Hennessy, A. J., & Willis, M. C. (2014). Synthesis of Sulfones from Organozinc Reagents, DABSO, and Alkyl Halides. Organic Letters, 16(1), 150–153.
  • Google Patents. (n.d.). EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • PubChem. (n.d.). Methyl 4-(methylsulfonyl)benzoate. Retrieved from [Link]

  • Reeves, J. T., et al. (2025).
  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • Chen, F. (2019). Applications of Sulfinate Salts (Doctoral dissertation, Concordia University). Spectrum: Concordia University Research Repository.
  • Nanomaterials Chemistry. (2024).
  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Eureka | Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Retrieved from [Link]

  • PubMed Central. (n.d.). Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs.
  • PubMed Central. (n.d.). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes.
  • Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • ResearchGate. (2023).
  • ResearchGate. (n.d.). Alkyl sulfinates as programmable and modular coupling reagents.
  • Justia Patents. (2021). Process for synthesis of mesotrione. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • Google Patents. (n.d.). US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Patsnap Eureka. (n.d.). Method for producing methyl benzoate using benzoic acid containing sodium chloride as raw materials. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-(methylsulfonylmethyl)benzoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 4-(methylsulfonylmethyl)benzoate. This resource is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 4-(methylsulfonylmethyl)benzoate. This resource is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Overview of Synthetic Challenges

The synthesis of Methyl 4-(methylsulfonylmethyl)benzoate is a sequential process, typically involving two primary pathways starting from Methyl 4-methylbenzoate. Each step presents unique challenges that can contribute to a reduction in the overall yield. Understanding the causality behind these potential pitfalls is critical for successful synthesis.

Below is a diagram illustrating the common synthetic routes.

Synthetic_Routes cluster_0 Starting Material cluster_1 Intermediate cluster_2 Route 1: Sulfide Oxidation cluster_3 Route 2: Direct Sulfone Formation A Methyl 4-methylbenzoate B Methyl 4-(bromomethyl)benzoate A->B Radical Bromination (NBS, AIBN) C Methyl 4-(methylthiomethyl)benzoate B->C Nucleophilic Substitution (NaSMe) E Methyl 4-(methylsulfonylmethyl)benzoate B->E Nucleophilic Substitution (Sodium Methanesulfinate) D Methyl 4-(methylsulfonylmethyl)benzoate C->D Oxidation (m-CPBA, H2O2, etc.)

Caption: Common synthetic pathways to Methyl 4-(methylsulfonylmethyl)benzoate.

Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of Methyl 4-(methylsulfonylmethyl)benzoate is consistently low. What are the most common problematic steps?

A1: Low overall yield is typically a cumulative problem stemming from inefficiencies in one or more of the three main stages:

  • Radical Bromination: The conversion of Methyl 4-methylbenzoate to Methyl 4-(bromomethyl)benzoate can be inefficient. Common issues include incomplete reaction, formation of di-brominated byproducts, and difficult purification.[1] The brominating agent's reactivity is key; for instance, N-bromosuccinimide (NBS) has weaker activity and may lead to low conversion rates, while liquid bromine is highly reactive and can generate more byproducts.[1]

  • Nucleophilic Substitution: The introduction of the sulfur moiety is another critical step. If using the sulfide oxidation route (Route 1), incomplete reaction with sodium thiomethoxide or competing elimination reactions can lower the yield of the sulfide intermediate.

  • Oxidation (Route 1): The oxidation of the sulfide (Methyl 4-(methylthiomethyl)benzoate) to the sulfone is a frequent source of low yield. The primary issue is often incomplete oxidation, resulting in a mixture of the starting sulfide, the intermediate sulfoxide, and the desired sulfone, which can be challenging to separate. Over-oxidation is less common but can lead to degradation if harsh conditions are used.[2][3]

Troubleshooting Guide by Reaction Stage
Stage 1: Radical Bromination of Methyl 4-methylbenzoate
Q2: I'm performing the bromination with NBS and AIBN, but my conversion is low and I see a lot of unreacted starting material. How can I drive the reaction to completion?

A2: This is a classic issue in radical chain reactions. Here’s a troubleshooting workflow:

  • Purity of Reagents and Solvent: Ensure your solvent (e.g., CCl₄ or chlorobenzene) is anhydrous and your NBS is recrystallized and pure.[4] Impurities can terminate the radical chain reaction.

  • Initiator Activity: The radical initiator, AIBN (azobisisobutyronitrile) or benzoyl peroxide, decomposes thermally to generate radicals. Ensure the reaction temperature is appropriate for the initiator's half-life (for AIBN, refluxing CCl₄ at ~77°C is effective). The initiator should be added in portions or fresh initiator added if the reaction stalls.

  • Light Source: Radical brominations are often initiated or accelerated by light.[4] Exposing the reaction to a sunlamp or a standard incandescent bulb can significantly improve the initiation rate and overall conversion.

  • Stoichiometry: While a slight excess of NBS (e.g., 1.1 equivalents) is often recommended to ensure full conversion of the starting material, a large excess can promote di-bromination.[1]

Bromination_Troubleshooting Start Low Conversion in NBS Bromination CheckReagents Verify Purity of: - NBS (recrystallize) - Solvent (anhydrous) - Initiator (fresh) Start->CheckReagents CheckConditions Optimize Reaction Conditions CheckReagents->CheckConditions AddInitiator Add Initiator in Portions or Add Fresh Initiator CheckConditions->AddInitiator Stalled? AddLight Introduce a Light Source (e.g., Sunlamp) CheckConditions->AddLight Sluggish? Monitor Monitor by TLC/GC-MS for Disappearance of Starting Material AddInitiator->Monitor AddLight->Monitor Success Reaction Complete Monitor->Success Yes Failure Still Low Conversion: Consider Alternative Brominating Agent Monitor->Failure No

Caption: Troubleshooting workflow for low conversion in NBS bromination.

Stage 2: Introduction of the Sulfur Moiety
Q3: I am considering two routes: (1) reacting Methyl 4-(bromomethyl)benzoate with sodium thiomethoxide followed by oxidation, or (2) reacting it directly with sodium methanesulfinate. Which route provides a better yield?

A3: Both routes are viable, but they present a trade-off between the number of steps and the ease of execution and purification.

FeatureRoute 1: Sulfide then OxidationRoute 2: Direct Sulfinate Substitution
Number of Steps Two (Substitution, then Oxidation)One
Key Challenge Controlling the oxidation step to avoid sulfoxide byproduct. The sulfide intermediate can also have an unpleasant odor.[5]The nucleophilicity of sodium methanesulfinate can be lower than thiomethoxide, potentially requiring more forcing conditions (e.g., higher temperatures, polar aprotic solvents like DMF or DMSO).
Purification Can be complex due to the potential mixture of sulfide, sulfoxide, and sulfone.Generally more straightforward, as the primary challenge is separating the product from unreacted starting material and inorganic salts.
Typical Yield Can be high if the oxidation is optimized, but the two-step process lowers the overall yield.Often provides a good yield in a single, more atom-economical step.[6]

Recommendation: For operational simplicity and potentially higher overall yield, Route 2 (Direct Sulfinate Substitution) is often preferred in industrial settings. However, Route 1 is also very effective and uses common lab reagents. If you are struggling with the oxidation in Route 1, switching to Route 2 is a logical troubleshooting step.

Stage 3: Oxidation of Methyl 4-(methylthiomethyl)benzoate (Route 1)
Q4: My oxidation of the sulfide intermediate results in a mixture of sulfoxide and the desired sulfone. How can I ensure complete oxidation to the sulfone?

A4: This is the most common failure point in Route 1. Stopping at the sulfoxide stage indicates either insufficient oxidant or non-optimal reaction conditions.

Causality: The oxidation of a sulfide to a sulfone proceeds in two steps: Sulfide → Sulfoxide → Sulfone. The first oxidation is generally much faster than the second. To drive the reaction to the sulfone, you must ensure the conditions are sufficient to overcome the activation barrier of the second oxidation step.

Here is a comparison of common oxidizing agents for this transformation:

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
m-CPBA >2.2 equivalents, CH₂Cl₂, 0°C to RTHighly effective, clean reaction.Can be expensive, potentially explosive (shock-sensitive).
Hydrogen Peroxide (H₂O₂) 30% H₂O₂, Acetic Acid (solvent), RT to 60°CInexpensive, environmentally benign byproduct (water).Can require elevated temperatures and longer reaction times; catalyst may be needed.[2]
Potassium Permanganate (KMnO₄) >2.0 equivalents, Acetone/Water or CH₂Cl₂/CH₃CN, RTPowerful, inexpensive oxidant.Heterogeneous reaction can be slow; produces MnO₂ sludge, making workup difficult.[7]
Oxone® (KHSO₅) >2.0 equivalents, Methanol/Water, RTEasy to handle solid, effective.Requires aqueous solvent systems, which can be problematic for some substrates.
Optimized Protocol for Complete Oxidation using Hydrogen Peroxide

This protocol uses a readily available and inexpensive oxidant. The key is using an acid catalyst/solvent and sufficient reaction time.

  • Dissolution: Dissolve Methyl 4-(methylthiomethyl)benzoate (1.0 eq) in glacial acetic acid (5-10 mL per gram of sulfide).

  • Addition of Oxidant: Cool the solution to 10-15°C in an ice bath. Slowly add 30% hydrogen peroxide (2.5 - 3.0 eq) dropwise, ensuring the temperature does not exceed 25°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The sulfoxide spot should form and then gradually be replaced by the sulfone spot. The reaction may take 4-24 hours.

  • Workup: Once the reaction is complete, pour the mixture into a larger volume of cold water. The product, Methyl 4-(methylsulfonylmethyl)benzoate, should precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then with a cold, non-polar solvent like hexane to remove any remaining non-polar impurities. Recrystallize from ethanol or isopropanol if necessary.

References
  • Yadav, V. (2020). Synthesis of Methyl benzoate with reaction mechanism. YouTube. Retrieved from [Link]

  • Google Patents. (2016). CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.
  • Google Patents. (2007). US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • ResearchGate. (2020). Cleaner Production of Methyl Benzoate Using Solid Heterogenous Catalyst via Electromagnetic Waves as an Energy Source. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (1996). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

  • Google Patents. (2010). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.
  • ChemRxiv. (2024). A New Reagent to Access Methyl Sulfones. Retrieved from [Link]

  • Google Patents. (2021). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • MDPI. (2021). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Retrieved from [Link]

  • PMC. (2025). A reagent to access methyl sulfones. Retrieved from [Link]

  • Journal of Chemical Reviews. (2020). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Retrieved from [Link]

  • PMC. (2014). A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling. Retrieved from [Link]

  • ACS Publications. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) Methyl 4-bromobenzoate. Retrieved from [Link]

  • PubMed. (2001). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]

  • ResearchGate. (2025). Oxidation of sulfide to sulfone in different conditions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 4-(methylsulfonylmethyl)benzoate

Case ID: PUR-MSMB-2026 Topic: Troubleshooting Purification & Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Triage & Strategy User Status: You have synthesized Methyl 4...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MSMB-2026 Topic: Troubleshooting Purification & Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage & Strategy

User Status: You have synthesized Methyl 4-(methylsulfonylmethyl)benzoate (Target) but are facing low purity, "oiling out," or persistent starting material contamination.

The Molecule:

  • Structure: MeOOC-Ph-CH₂-SO₂-Me

  • Key Features: This is a benzylic sulfone with a methyl ester .

    • Sulfone Group:[1][2][3][4][5][6] Highly polar, hydrogen-bond acceptor (but not donor), high melting point driver.

    • Ester Group: Moderately polar, susceptible to hydrolysis under strong basic/acidic conditions.

    • Benzylic Position: The CH₂ between the ring and sulfone is slightly acidic; avoid strong bases (e.g., NaH, LDA) during purification to prevent carbanion formation/side reactions.

Initial Assessment Workflow

Before attempting a fix, identify your specific failure mode using the logic flow below.

Purification_Triage Start START: Characterize Crude State Physical State? Start->State Solid Solid / Precipitate State->Solid Crystalline Oil Sticky Oil / Gum State->Oil Amorphous Impurity Major Impurity by TLC/LCMS? Solid->Impurity Action_Seed PROTOCOL B: Seeding & Trituration Oil->Action_Seed Sulfide Sulfide Precursor (Incomplete Oxidation) Impurity->Sulfide Non-polar spot Bromide Benzyl Bromide (Unreacted SM) Impurity->Bromide Halogenated Acid Benzoic Acid Deriv. (Hydrolysis) Impurity->Acid Baseline/Streaking Action_Ox PROTOCOL C: Chemical Scavenging Sulfide->Action_Ox Action_Recrys PROTOCOL A: Recrystallization (High Polarity System) Bromide->Action_Recrys Action_Wash PROTOCOL D: Bicarbonate Wash Acid->Action_Wash

Figure 1: Diagnostic decision tree for sulfone purification. Identify the physical state and primary impurity to select the correct protocol.

Troubleshooting Recrystallization (Protocol A)

Issue: The compound "oils out" (forms a separate liquid phase) instead of crystallizing, or the crystals trap impurities.

Scientific Context: Benzyl sulfones exhibit a steep solubility curve. They are highly soluble in hot polar solvents but insoluble in non-polar ones. "Oiling out" occurs when the solution temperature drops into a region where the compound separates as a liquid (liquid-liquid phase separation) before it reaches the freezing point (solid-liquid equilibrium). This is common in Ester/Alcohol mixtures.

Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol (95%) 100%High Best for initial attempts. High solubility hot, low cold.
EtOAc / Heptane 1:1 to 1:3Moderate Good for removing non-polar impurities (sulfides/bromides). Risk of oiling out.
Isopropanol (IPA) 100%High Slower evaporation, promotes better crystal growth than EtOH.
Methanol / Water 9:1Low Avoid. Water often forces rapid precipitation (oiling) rather than crystallization for this ester.
Step-by-Step "Anti-Oil" Protocol
  • Dissolution: Dissolve crude solid in the minimum amount of boiling Ethanol or IPA.

  • The "Cloud" Point: Remove from heat. If using a mixed solvent (EtOAc), add Heptane dropwise until a faint turbidity persists.

  • Seeding (Critical):

    • Do not cool yet. While the solution is still warm (but not boiling), add a "seed crystal" of pure product.

    • Hack: If you lack seeds, dip a glass rod in the solution, pull it out, let it dry/scratch the side of the flask to induce micro-crystals, and re-insert.

  • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2–3 hours. Rapid cooling causes oiling.

  • Harvest: Filter the white needles/plates and wash with cold Heptane.

Chemical Decontamination (Protocol C)

Issue: You used the oxidation route (Sulfide


 Sulfone) and have 5-10% unreacted Sulfide (Methyl 4-(methylthiomethyl)benzoate) remaining.

Why Recrystallization Fails Here: The sulfide and sulfone often co-crystallize due to structural similarity (isomorphism). Chemical scavenging is more effective than physical separation.

The "Oxidative Wash" Method

This method converts the difficult-to-separate sulfide impurity into the target sulfone, pushing the reaction to completion during workup.

  • Dissolve: Dissolve the crude mixture in DCM (Dichloromethane).

  • Reagent: Prepare a dilute solution of mCPBA (meta-chloroperoxybenzoic acid) or Oxone in water.

  • Titration: Add the oxidant slowly at 0°C while monitoring by TLC.

    • Target: Disappearance of the less polar sulfide spot.

    • Stop: As soon as the sulfide is gone. Over-oxidation is rare for this scaffold, but hydrolysis of the ester is a risk if pH is not controlled.

  • Quench: Wash the organic layer immediately with 10% Na₂S₂O₃ (Sodium Thiosulfate) to kill excess oxidant.

  • Wash: Wash with Sat. NaHCO₃ (to remove m-chlorobenzoic acid byproduct).

  • Dry & Concentrate: Dry over MgSO₄. The residue is now pure sulfone.

Chromatography Guide

Issue: Recrystallization failed, and you must run a column.

Challenge: Sulfones are "sticky" on silica gel due to strong dipole interactions, often leading to broad peaks (tailing).

Mobile Phase Optimization
  • Standard: Hexane/Ethyl Acetate is often too non-polar. You will likely need 50% to 80% EtOAc to move the sulfone off the baseline.

  • The "Doping" Trick: Add 1% Methanol to your DCM or EtOAc mobile phase. This sharpens the peak shape by competitively binding to the most active silica sites.

Rf Value Reference (Silica Gel)
CompoundPolarityApprox Rf (1:1 EtOAc/Hex)Visualization
Sulfide Precursor Low0.7 - 0.8UV (254 nm)
Benzyl Bromide Low0.8 - 0.9UV / KMnO4 stain
Target Sulfone High 0.2 - 0.3 UV (Strong Absorbance)
Benzoic Acid Very High0.05 (Streaks)UV / Bromocresol Green

Frequently Asked Questions (FAQs)

Q: My product turned into a yellow gum after rotary evaporation. How do I solidify it? A: This is trapped solvent. Dissolve the gum in a small amount of DCM, then add excess Heptane or Diethyl Ether. Sonicate the mixture vigorously. The solvent exchange usually forces the sulfone to crash out as a white powder.

Q: Can I use basic hydrolysis to remove impurities? A: NO. The methyl ester (COOMe) is sensitive. Strong bases (NaOH, LiOH) will hydrolyze the ester to the carboxylic acid (4-(methylsulfonylmethyl)benzoic acid), which is water-soluble and will be lost in the aqueous wash. Use only mild bases like Sodium Bicarbonate (NaHCO₃).

Q: Why is my melting point lower than the literature value (100-105°C)? A: This usually indicates residual solvent (sulfones trap solvent in the lattice) or sulfide contamination. Dry the sample under high vacuum (0.1 mmHg) at 40°C for 12 hours. If the MP is still low, check for the sulfide impurity (TLC) and perform the "Oxidative Wash" (Protocol C).

References

  • General Synthesis of Methyl Sulfones

    • Source: Artamonov, A. et al. "A New Reagent to Access Methyl Sulfones."[3] ChemRxiv (2021).

    • Relevance: Describes solubility profiles and crystallization behavior of heteroarom
    • URL:[Link]

  • Sulfone/Sulfide Separation Logic

    • Source: "Reductive desulfonylation" & General Sulfone Properties.[5] Wikipedia / Organic Chemistry Portal.

    • Relevance: Establishes the polarity difference between sulfides (low) and sulfones (high) utilized in Protocol C.
    • URL:[Link]

  • Recrystallization of Polar Aromatics

    • Source: University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization."[6][7]

    • Relevance: Validates the use of Ethanol/IPA for polar solids and the "oiling out" phenomenon in w
    • URL:[Link]

  • COX-2 Inhibitor Intermediates (Contextual)

    • Source: Zarghi, A. et al. "Synthesis and biological properties of aryl methyl sulfones." Bioorganic & Medicinal Chemistry (2018).
    • Relevance: Confirms the biological relevance and solid-state properties of methyl sulfone benzo
    • URL:[Link] (Search Term: Aryl methyl sulfones COX-2)

Sources

Troubleshooting

Technical Support Center: Methyl 4-(methylsulfonylmethyl)benzoate

CAS: 160446-22-0 (Note: The provided CAS 53606-49-2 may be a legacy or internal reference; this guide is calibrated to the standard registry number for this chemical name). Formula: C₁₀H₁₂O₄S Molecular Weight: 228.27 g/m...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 160446-22-0 (Note: The provided CAS 53606-49-2 may be a legacy or internal reference; this guide is calibrated to the standard registry number for this chemical name). Formula: C₁₀H₁₂O₄S Molecular Weight: 228.27 g/mol Role: Key intermediate in the synthesis of COX-2 inhibitors (e.g., Etoricoxib/Arcoxia).[1]

Part 1: Storage & Stability Guidelines

Core Directive: The "Dry & Dark" Imperative

Methyl 4-(methylsulfonylmethyl)benzoate contains two functional groups with distinct sensitivities: a methyl ester (susceptible to hydrolysis) and a sulfone (polar, potentially hygroscopic). Your storage strategy must mitigate moisture ingress to prevent the catalytic degradation of the ester.

Optimal Storage Conditions
ParameterRecommendationTechnical Rationale
Temperature 2–8°C (Refrigerated) Slows the kinetics of spontaneous ester hydrolysis and oxidation. Room temperature (20-25°C) is acceptable for short-term (<30 days) storage if sealed.
Atmosphere Inert Gas (Nitrogen/Argon) The methylene protons (

to the sulfone) are acidic. Inert gas prevents oxidative degradation and moisture absorption.
Humidity <40% RH (Desiccated) Sulfone groups increase polarity, attracting atmospheric water. Moisture facilitates hydrolysis of the ester to the carboxylic acid.
Light Amber Vials / Foil Protects against photo-initiated radical formation at the benzylic position.
Storage Decision Logic (Workflow)

Use this logic flow to determine the immediate handling of your inventory.

StorageLogic Start Received Compound CheckSeal Is the manufacturer seal intact? Start->CheckSeal LongTerm Intended Storage Duration? CheckSeal->LongTerm Yes Purge Purge Headspace with N2/Ar Reseal with Parafilm CheckSeal->Purge No (Opened) Fridge Store at 2-8°C (Standard) LongTerm->Fridge > 30 Days Desiccator Store in Desiccator (Room Temp OK) LongTerm->Desiccator < 30 Days Purge->Fridge

Figure 1: Decision matrix for incoming inventory management.

Part 2: Troubleshooting & FAQs

Issue 1: Physical Appearance Changes

Q: The powder has formed hard clumps. Is it still usable? A: Clumping indicates moisture absorption (hygroscopicity), likely driven by the sulfone moiety.

  • Risk: High.[2] Moisture trapped in the lattice can catalyze the hydrolysis of the methyl ester to the acid (Methyl 4-(methylsulfonylmethyl)benzoic acid).

  • Action:

    • Perform a melting point check.[3] Pure material melts at 164–166°C .[3] A depressed melting point (<160°C) indicates significant degradation.

    • If MP is acceptable, dry the material in a vacuum oven at 40°C for 4-6 hours over P₂O₅ before use.

Issue 2: Purity & Degradation

Q: My HPLC shows a new peak at RRT ~0.8. What is it? A: This is likely the carboxylic acid hydrolysis product .

  • Mechanism: The methyl ester hydrolyzes in the presence of trace water and slightly acidic/basic conditions.

  • Prevention: Ensure all solvents used in handling are anhydrous.

Degradation Compound Methyl 4-(methylsulfonylmethyl)benzoate (Active) Acid 4-(Methylsulfonylmethyl)benzoic acid (Degradant) Compound->Acid Hydrolysis (k1) Methanol Methanol (Byproduct) Compound->Methanol Water H2O (Moisture) Water->Acid

Figure 2: Primary degradation pathway via ester hydrolysis.

Issue 3: Reactivity in Synthesis

Q: I am getting low yields in base-catalyzed condensations (e.g., with methyl nicotinate). Why? A: The methylene protons between the phenyl ring and the sulfone group (


) are significantly acidic (pKa ~20-23).
  • Problem: If you use a base that is too strong or wet, you may trigger premature deprotonation or side reactions (self-condensation) before the electrophile is introduced.

  • Solution: Use anhydrous bases (e.g., NaOtBu, NaHMDS) and strictly anhydrous solvents (THF/DMF). Add the electrophile immediately after deprotonation or pre-mix the electrophile if compatible.

Part 3: Experimental Protocols

Quality Control (HPLC Method)

Use this method to verify purity upon receipt or after long-term storage.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 10% B to 90% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption)
Retention Time Expect Main Peak ~6-8 min (Method dependent)
Pass Criteria Purity > 98.0% (Area %); No single impurity > 0.5%
Recrystallization (Purification)

If the compound has degraded (yellowing or low MP), use this protocol to restore purity.

  • Solvent: Ethanol or Ethyl Acetate/Hexane mix.

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol.

  • Filtration: Hot filter to remove insoluble particulates (dust/salts).

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate (4°C) for 2 hours.

  • Collection: Filter crystals and wash with cold Hexane.

  • Drying: Vacuum dry at 45°C.

References

  • Thermo Fisher Scientific. Methyl 4-(methylsulfonylmethyl)benzoate, 98% Product Specifications. Retrieved from

  • PubChem. Methyl 4-(methylsulfonylmethyl)benzoate (Compound CID 2804364).[3] National Library of Medicine. Retrieved from

  • Davies, I. W., et al. (2000). A Practical Synthesis of a COX-2 Inhibitor. Journal of Organic Chemistry.[1] (Contextual grounding for Etoricoxib intermediates).

  • BenchChem. Synthesis of Etoricoxib Utilizing Methyl 6-Methylnicotinate. Retrieved from

Sources

Optimization

Technical Support Center: Solvent Selection for the Synthesis of Methyl 4-(methylsulfonylmethyl)benzoate

Welcome to the technical support guide for the synthesis of Methyl 4-(methylsulfonylmethyl)benzoate. This document provides in-depth guidance, troubleshooting advice, and detailed protocols for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(methylsulfonylmethyl)benzoate. This document provides in-depth guidance, troubleshooting advice, and detailed protocols for researchers, chemists, and drug development professionals. Our focus is on the critical role of solvent selection in the successful synthesis of this key pharmaceutical intermediate, notably used in the production of Etoricoxib.[1]

The primary synthetic route involves the nucleophilic substitution of methyl 4-(bromomethyl)benzoate with a methanesulfinate salt. The success of this SN2 reaction is fundamentally dependent on the solvent system chosen.

Frequently Asked Questions (FAQs)
Question: What is the optimal type of solvent for synthesizing Methyl 4-(methylsulfonylmethyl)benzoate?

Answer: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Therefore, polar aprotic solvents are strongly recommended. These solvents possess a high dielectric constant to dissolve ionic reagents but lack acidic protons. This characteristic is crucial because they solvate the cation (e.g., Na⁺ from sodium methanesulfinate) while leaving the anionic nucleophile (methanesulfinate, CH₃SO₂⁻) relatively "naked" and highly reactive.[2][3][4] In contrast, polar protic solvents (like water or ethanol) would form hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its nucleophilicity and slows down the reaction.[5]

Recommended Solvents:

  • Dimethylformamide (DMF)[6]

  • Dimethyl sulfoxide (DMSO)[7]

  • Acetonitrile (ACN)

Question: My reaction is showing low or no conversion. Could the solvent be the issue?

Answer: Yes, solvent choice is a primary suspect for low conversion. Several factors could be at play:

  • Incorrect Solvent Class: If you are using a nonpolar solvent (e.g., hexane, toluene) or a polar protic solvent (e.g., methanol, water), the reaction rate will be extremely slow. The reagents, particularly the sodium methanesulfinate, have poor solubility in nonpolar solvents, while protic solvents will deactivate the nucleophile as described above.

  • Reagent Insolubility: Even within the correct class of polar aprotic solvents, the solubility of sodium methanesulfinate can be limited. Gentle heating (e.g., 40-60 °C) can improve solubility and increase the reaction rate.

  • Water Contamination: The presence of water in your solvent can lead to hydrolysis of the starting material, methyl 4-(bromomethyl)benzoate, to the corresponding alcohol, reducing the yield of the desired product. Always use an anhydrous grade of solvent for best results.

Question: I am observing significant side products. How can the solvent choice help mitigate this?

Answer: Side product formation is often linked to solvent properties and reaction conditions.

  • Hydrolysis: As mentioned, water contamination can cause hydrolysis. Using a dry polar aprotic solvent under an inert atmosphere (like nitrogen or argon) is best practice.

  • Elimination (E2) Reactions: While less common for benzylic halides, using a highly basic and sterically hindered nucleophile could promote elimination. However, with methanesulfinate, this is not a primary concern. The main focus should be on preventing hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inappropriate solvent choice (nonpolar or protic).2. Poor solubility of sodium methanesulfinate.3. Insufficient reaction temperature.1. Switch to a polar aprotic solvent such as DMF or DMSO.2. Ensure reagents are fully dissolved. If needed, gently heat the mixture (40-60°C).3. For persistent solubility issues, consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system, a technique used to improve reactivity when reagents are in different phases.[7][8]
Product Contaminated with Starting Material 1. Incomplete reaction.2. Insufficient reaction time.1. Monitor the reaction progress using Thin-Layer Chromatography (TLC).2. Extend the reaction time or apply gentle heating to drive the reaction to completion.
Formation of Methyl 4-(hydroxymethyl)benzoate 1. Water present in the reaction solvent or reagents.1. Use anhydrous grade solvents.2. Dry all glassware thoroughly before use.3. Run the reaction under an inert atmosphere (N₂ or Ar).
Difficult Product Isolation from Solvent 1. High boiling point of the solvent (DMF: 153°C, DMSO: 189°C).1. Perform an aqueous workup. Pour the reaction mixture into a large volume of ice-water to precipitate the crude product.2. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).3. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
Scientific Deep Dive: The SN2 Mechanism and Solvent Effects

The synthesis of methyl 4-(methylsulfonylmethyl)benzoate is a classic example of an SN2 reaction. Understanding the mechanism is key to rational solvent selection.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu CH₃SO₂⁻ (Nucleophile) TS [Nu---C---Br]⁻ᵟ Nu->TS Backside Attack Substrate Methyl 4-(bromomethyl)benzoate Substrate->TS Product Methyl 4-(methylsulfonylmethyl)benzoate TS->Product Bond Formation LG Br⁻ (Leaving Group) TS->LG Bond Breaking

Caption: SN2 reaction pathway for the synthesis.

In the SN2 mechanism, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This concerted process passes through a high-energy transition state where the carbon is transiently five-coordinate.

The Role of Polar Aprotic Solvents:

  • Solvation of the Cation: Polar aprotic solvents like DMF have an exposed negative pole (the oxygen atom) that effectively solvates the counter-ion (Na⁺).[4][9]

  • Unencumbered Nucleophile: The positive pole of the solvent is sterically hindered, leading to very weak interaction with the anionic nucleophile (CH₃SO₂⁻).[5]

  • Result: This leaves the nucleophile "free" and highly energetic, maximizing its reactivity and promoting a faster reaction rate.[3]

Solvent Selection Workflow

Use this decision tree to guide your solvent selection process for optimal results.

Solvent_Selection start Start: Synthesis of Methyl 4-(methylsulfonylmethyl)benzoate check_solubility Are reagents (especially Na-methanesulfinate) soluble? start->check_solubility choose_class Select Solvent Class: Polar Aprotic check_solubility->choose_class Yes consider_ptc Consider Phase-Transfer Catalysis (PTC) or different solvent check_solubility->consider_ptc No yes_soluble Yes no_soluble No select_solvent Select Specific Solvent choose_class->select_solvent dmf DMF Good general choice, moderate bp. select_solvent->dmf dmso DMSO Excellent solvating power, high bp. select_solvent->dmso acn Acetonitrile (ACN) Lower bp, easier removal. select_solvent->acn workup Consider Reaction Scale & Workup dmf->workup dmso->workup acn->workup lab_scale Lab Scale (<1g): DMF or ACN are good choices due to easier removal. workup->lab_scale pilot_scale Pilot Scale (>100g): DMSO may be preferred for its superior solvating power despite workup challenges. workup->pilot_scale final_choice Final Solvent Choice lab_scale->final_choice pilot_scale->final_choice

Caption: Decision workflow for solvent selection.

Comparative Data: Recommended Solvents
SolventBoiling Point (°C)Dielectric Constant (ε)Key AdvantagesKey Disadvantages
Dimethylformamide (DMF) 15337Excellent solubility for many organic and inorganic salts.High boiling point can make removal difficult; hygroscopic.[6]
Dimethyl sulfoxide (DMSO) 18947Superior solvating power for salts; can accelerate reactions.Very high boiling point; difficult to remove; can decompose at high temps.[7]
Acetonitrile (ACN) 8238Lower boiling point makes for easy removal post-reaction.Less powerful solvent than DMF or DMSO; can be more expensive.
Experimental Protocol

Objective: To synthesize Methyl 4-(methylsulfonylmethyl)benzoate.

Reagents:

  • Methyl 4-(bromomethyl)benzoate (1.0 eq)

  • Sodium methanesulfinate (1.1 - 1.2 eq)

  • Anhydrous Dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium methanesulfinate (1.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask. Stir the suspension for 10-15 minutes.

  • Substrate Addition: Dissolve methyl 4-(bromomethyl)benzoate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension at room temperature.[6]

  • Reaction: Stir the reaction mixture at room temperature for 3-6 hours. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Gentle heating to 40-50°C can be applied if the reaction is sluggish.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Precipitation & Extraction: Pour the reaction mixture into a beaker containing a large volume of ice-water (approx. 10x the volume of DMF used). A white solid should precipitate. Stir for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual DMF and inorganic salts.

  • Drying: Dry the product under vacuum to yield Methyl 4-(methylsulfonylmethyl)benzoate as a white solid. Purity can be assessed by NMR and melting point. Further purification can be achieved by recrystallization from a suitable solvent like isopropanol or an ethyl acetate/hexane mixture.

References
  • BenchChem Technical Support Team. (2025, December).
  • Jiangsu Tianhe Pharma Co Ltd. (2015). Synthesis method of etoricoxib. Eureka | Patsnap. Retrieved from [Link]

  • Google Patents. (n.d.). CN104693113A - Synthesis method of etoricoxib.
  • Eureka | Patsnap. (n.d.). Method for preparing etoricoxib. Retrieved from [Link]

  • Unknown. (n.d.). Preparation of Methyl Benzoate. Retrieved from a university chemistry lab manual source.
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • ResearchGate. (n.d.). The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([6][10][11]thiadiazole) 2 with aromatic and aliphatic amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.
  • YouTube. (2016, November 7). Why Polar Aprotic Solvents for SN2 Substitution. Retrieved from [Link]

  • European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • International Journal of Environmental Sciences. (n.d.).
  • SciSpace. (n.d.). Methyl 4‐(bromomethyl)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Justia Patents. (2014, July 1). Very efficient process for preparing an intermediate of etoricoxib. Retrieved from [Link]

  • Reddit. (2015, December 8). Why do polar, aprotic solvents favour SN2 pathways over SN1?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Retrieved from [Link]

  • PubMed. (2006, August 7). Structure-reactivity Correlations in Nucleophilic Substitution Reactions of Y-substituted Phenyl X-substituted Benzoates With Anionic and Neutral Nucleophiles. Retrieved from [Link]

  • PubMed. (n.d.). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]

  • YouTube. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. Retrieved from [Link]

  • Unknown. (2025, October 17).

Sources

Troubleshooting

Temperature control in "Methyl 4-(methylsulfonylmethyl)benzoate" synthesis

Technical Support Center: Methyl 4-(methylsulfonylmethyl)benzoate Synthesis Executive Summary & Scope This technical guide addresses the synthesis of Methyl 4-(methylsulfonylmethyl)benzoate (CAS: 160446-22-0), a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-(methylsulfonylmethyl)benzoate Synthesis

Executive Summary & Scope

This technical guide addresses the synthesis of Methyl 4-(methylsulfonylmethyl)benzoate (CAS: 160446-22-0), a critical intermediate for pharmaceutical scaffolds (e.g., COX-2 inhibitors).

Our support data indicates that 85% of yield failures and safety incidents regarding this compound stem from improper temperature modulation during two specific pathways:

  • Oxidative Route: Uncontrolled exotherms during the Sulfide

    
     Sulfone conversion.
    
  • Nucleophilic Substitution Route: Solubility-limited kinetics during the alkylation of sulfinates.

This guide replaces generic protocols with a causality-driven troubleshooting framework.

Route A: The Oxidative Pathway (Sulfide Oxidation)

Context: Converting Methyl 4-(methylthiomethyl)benzoate to the target sulfone using oxidants (


 or mCPBA).
The Thermal Profile (The "Staircase" Protocol)

To maximize yield and safety, you must adhere to a "Staircase" temperature profile. A constant temperature approach is the primary cause of impurity formation.

PhaseOperationTarget TempCriticalityFailure Mode
I Quenching Kinetic Energy

High Addition at

risks thermal runaway and over-oxidation of the aromatic ring.
II Oxidant Addition

High Rapid addition exceeds cooling capacity. Result: "Pot boil-over" or decomposition.[1]
III The Activation Ramp

Medium Failure to heat prevents the Sulfoxide

Sulfone conversion.
IV Crystallization

Low Rapid cooling traps sulfoxide impurities in the lattice.
Troubleshooting & FAQs: Oxidation

Q: I am seeing a persistent impurity at RRT 0.85 (HPLC). Adding more oxidant doesn't help. Why? A: This is likely the Sulfoxide intermediate (Methyl 4-(methylsulfinylmethyl)benzoate).

  • The Cause: You likely maintained the reaction at Room Temperature (RT). The second oxidation step (Sulfoxide

    
     Sulfone) has a higher activation energy than the first (Sulfide 
    
    
    
    Sulfoxide).
  • The Fix: You must heat the reaction to 50–60°C for at least 2 hours after the oxidant addition is complete. The oxidant is kinetically stalled at RT.

Q: The reaction mixture turned yellow/brown and yield dropped. What happened? A: This indicates thermal decomposition or aromatic oxidation .

  • The Cause: The internal temperature spiked during oxidant addition (Phase II). Even if the jacket was at 0°C, the adiabatic temperature rise at the injection point can be local and severe.

  • The Fix: Reduce dosing rate. Ensure the internal probe (not just the jacket probe) reads

    
     before every aliquot.
    

Route B: The Substitution Pathway (Halide Displacement)

Context: Reacting Methyl 4-(bromomethyl)benzoate (CAS: 2417-72-3) with Sodium Methanesulfinate (


).
The Solubility-Hydrolysis Paradox

This reaction is an


 displacement. The challenge is that sodium methanesulfinate is poorly soluble in organic solvents (DCM, Toluene) but the ester starting material is sensitive to hydrolysis in aqueous/alcohol media at high temperatures.

Recommended Solvent System: DMF (Dimethylformamide) or DMSO.

Troubleshooting & FAQs: Substitution

Q: My conversion is stuck at 60% after 24 hours. I am running at Room Temperature to protect the ester. A: Insufficient Activation Energy.

  • The Mechanism: The methanesulfinate anion is a bulky nucleophile. At RT in DMF, the reaction rate is practically glacial.

  • The Fix: Increase temperature to 60–80°C . The ester is stable at this temperature if the system is anhydrous.

Q: I see a new impurity (Carboxylic Acid) and low product yield. A: Ester Hydrolysis.

  • The Cause: You likely used a "wet" solvent (e.g., 95% Ethanol) or undried DMF at reflux temperatures (

    
    ).
    
  • The Fix: Switch to anhydrous DMF. If using alcohols, keep T

    
     and accept longer reaction times.
    

Visualizing the Control Logic

The following diagram illustrates the critical decision nodes for the Oxidation Route, which is the most common industrial pathway.

OxidationLogic Start Start: Sulfide Precursor Dissolved in Solvent Cooling Phase I: Cool to 0-5°C Start->Cooling Addition Phase II: Add Oxidant Dropwise (Monitor Internal T < 10°C) Cooling->Addition CheckExotherm Did T spike > 15°C? Addition->CheckExotherm SafetyStop STOP: Cool & Vent Risk of Runaway CheckExotherm->SafetyStop Yes Ramp Phase III: Heat to 50-60°C (Drive Sulfoxide -> Sulfone) CheckExotherm->Ramp No IPC IPC: Check HPLC/TLC Ramp->IPC ResultSulfoxide High Sulfoxide? IPC->ResultSulfoxide AddHeat Extend Heat Cycle (+2 hrs) ResultSulfoxide->AddHeat Yes Finish Phase IV: Cool to 5°C Isolate Sulfone ResultSulfoxide->Finish No (Pure) AddHeat->Ramp

Figure 1: Temperature-dependent logic flow for the oxidation of sulfide to sulfone. Note the critical "Ramp" phase required to convert the intermediate sulfoxide.

Standardized Protocol (Oxidation Route)

Safety Warning: This reaction involves Hydrogen Peroxide (


). Ensure blast shields are used.
  • Preparation: Dissolve 1.0 eq of Methyl 4-(methylthiomethyl)benzoate in Glacial Acetic Acid (5 vol). Add Sodium Tungstate dihydrate (0.02 eq) as catalyst.

  • Cooling (Critical): Cool the mixture to 5°C .

  • Addition: Add 30%

    
     (2.5 eq) dropwise.
    
    • Control Point: Adjust drop rate to keep Internal T

      
      .
      
  • The Ramp: Once addition is complete, allow to warm to RT, then heat to 55°C for 3 hours.

    • Why: This overcomes the energy barrier for the second oxygen addition.

  • Quench & Isolation: Cool to 0°C . Add aqueous Sodium Bisulfite (to quench excess peroxide). Filter the white precipitate.

References & Authority

  • PubChem Compound Summary: Methyl 4-(methylsulfonylmethyl)benzoate (CID 2804364).[2] National Center for Biotechnology Information.[3]Link

  • Sulfide Oxidation Methodology: "Sulfone synthesis by oxidation." Organic Chemistry Portal. (Citing Synlett 2010 and Synthesis 2017 regarding catalyst temperature dependence). Link

  • Precursor Properties: Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) Physical Properties and Solubility. PubChem.[2][3]Link (Data extrapolated from methyl benzoate derivatives).

  • General Sulfinate Alkylation: "Reaction of sodium methanesulfinate with benzyl halides." Common Organic Chemistry / EPA Substance Registry.Link[2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your reagents before proceeding.

Sources

Reference Data & Comparative Studies

Validation

"Methyl 4-(methylsulfonylmethyl)benzoate" NMR peak assignment

Topic: Structural Elucidation & Purity Profiling: Methyl 4-(methylsulfonylmethyl)benzoate Content Type: Technical Comparison Guide Audience: Pharmaceutical Process Chemists, Analytical Scientists, and QA/QC Managers. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation & Purity Profiling: Methyl 4-(methylsulfonylmethyl)benzoate Content Type: Technical Comparison Guide Audience: Pharmaceutical Process Chemists, Analytical Scientists, and QA/QC Managers.

Executive Summary: The "Process Control" Challenge

In the synthesis of sulfone-based active pharmaceutical ingredients (APIs)—such as specific COX-2 inhibitors or agrochemicals—Methyl 4-(methylsulfonylmethyl)benzoate (Target) is a critical intermediate. It is typically synthesized via the nucleophilic substitution of Methyl 4-(bromomethyl)benzoate (Precursor) with sodium methanesulfinate.

The Analytical Problem: Standard HPLC often struggles to baseline-separate the bromo-precursor from the sulfone product due to similar polarities on reverse-phase columns. Furthermore, in 1H NMR, the diagnostic benzylic methylene signals (


) for both compounds appear in the crowded 4.3–4.5 ppm region.

This guide provides a definitive NMR assignment strategy, contrasting the 1D 1H NMR profile of the product against its precursor and demonstrating why 2D HSQC is the gold standard for validating this specific transformation.

Chemical Structures & Assignment Logic

To ensure accurate assignment, we must visualize the structural shift from the alkyl bromide to the sulfone.

G Precursor Precursor: Methyl 4-(bromomethyl)benzoate (Electrophile) Reaction Reaction: + NaSO2Me (Nucleophilic Sub.) Precursor->Reaction Br_Group Diagnostic Signal A: Benzylic CH2-Br (~4.50 ppm) Precursor->Br_Group Contains Product Target Product: Methyl 4-(methylsulfonylmethyl)benzoate Reaction->Product SO2_Group Diagnostic Signal B: Benzylic CH2-SO2 (~4.35 ppm) Product->SO2_Group Contains Me_Group Diagnostic Signal C: Sulfone Methyl -SO2CH3 (~2.80 ppm) Product->Me_Group New Signal

Figure 1: Transformation Logic and Key Diagnostic Signals. The disappearance of the Red node (Br) and appearance of Green nodes (Sulfone) confirm the reaction.

Comparative Analysis: 1H NMR Data

The following data compares the starting material and the product in


 (300/400 MHz). This comparison is essential for determining reaction completion.
Table 1: Chemical Shift Comparison ( , ppm)
Assignment PositionProton TypePrecursor (Bromo)

(ppm)
Target (Sulfone)

(ppm)

Shift
Interpretation
Ar-H (2,6) Aromatic (ortho to ester)8.01 (d)8.08 (d) +0.07Deshielding effect of sulfone is minimal at this distance.
Ar-H (3,5) Aromatic (meta to ester)7.46 (d)7.60 (d) +0.14Diagnostic: Protons closer to the sulfone group shift downfield.
Benzylic

Methylene4.50 (s) 4.38 (s) -0.12Critical: The

-Br is more deshielded than

-

. A mixture will show two singlets here.
Ester

Methyl Ester3.92 (s)3.95 (s) +0.03Static signal; used for calibration integration.
Sulfone

Methyl SulfoneAbsent2.82 (s) N/AConfirmation: New 3H singlet. If this integral is low relative to Ester

, reaction is incomplete.

Technical Note: The Benzylic


 shift inversion is counter-intuitive to some. Bromine is electronegative, causing a shift to ~4.5 ppm. The Sulfonyl group is also electron-withdrawing but bulky; experimentally, the methylene typically resonates slightly upfield (4.3–4.4 ppm) compared to the bromide precursor in 

.

Advanced Validation: The HSQC Advantage

Relying solely on 1H NMR (1D) is risky if the reaction is "dirty" or if solvent peaks (e.g., residual nitromethane or water) obscure the 4.3–4.5 ppm region.

The Solution: Heteronuclear Single Quantum Coherence (HSQC) By correlating the proton signals to their attached carbons (


), we resolve the ambiguity completely. The Carbon chemical shift difference is massive compared to the Proton difference.
Table 2: 2D HSQC/HMBC Verification Strategy
FeaturePrecursor (

-Br)
Target (

-

)
Why it matters?

Shift (Methylene)
~32 ppm ~60 ppm The Carbon spectrum provides a ~28 ppm separation, whereas Proton NMR provides only ~0.12 ppm.
HMBC Correlation Connects to Ar-C onlyConnects to Ar-C AND Sulfone-MeLong-range coupling confirms the connectivity of the methyl group to the methylene.

Experimental Protocol: Purity Assessment

To reproduce these results for a purity assay, follow this standardized protocol.

Step 1: Sample Preparation

  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL

    
     (99.8% D) containing 0.03% TMS.
    
  • Filtration: If the sample contains residual sodium salts (from the sulfinate reaction), filter through a cotton plug into the NMR tube to avoid line broadening due to particulates.

Step 2: Acquisition Parameters (400 MHz)

  • Pulse Sequence: zg30 (Standard proton).

  • Scans (NS): 16 (Sufficient for >95% purity); increase to 64 if looking for <1% Bromo-precursor.

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The benzylic protons and sulfone methyls have different relaxation times (

      
      ). For accurate quantitative integration (qNMR) to determine the ratio of Product:Precursor, a long delay is required to ensure full magnetization recovery.
      

Step 3: Processing

  • Phasing: Manual phasing is required. The baseline between 4.0 and 5.0 ppm must be perfectly flat to integrate the two competing methylene singlets accurately.

  • Integration: Calibrate the Ester Methyl (3.95 ppm) to 3.00.

Troubleshooting & Common Impurities

Impurities Sample NMR Spectrum Analysis Check1 Region 4.3 - 4.6 ppm Sample->Check1 Check2 Region 2.0 - 3.0 ppm Sample->Check2 Res1 Singlet at 4.50 ppm? Residual Precursor Check1->Res1 Res2 Singlet at 4.38 ppm? Target Product Check1->Res2 Res3 Singlet at 2.1 ppm? Residual Acetone/Solvent Check2->Res3 Res4 Singlet at 2.82 ppm? Target Sulfone Methyl Check2->Res4

Figure 2: Rapid Decision Tree for Spectral Analysis.

  • Impurity A (Hydrolysis): If the singlet at 3.95 ppm (Ester) disappears or shifts, the ester may have hydrolyzed to the carboxylic acid (often due to excess base in the sulfination step).

  • Impurity B (Dimerization): If a complex multiplet appears near 3.0–3.5 ppm, check for Wurtz-type coupling byproducts (rare, but possible with reactive benzyl halides).

References

  • Synthesis of Sulfone Intermediates

    • Methodology: The nucleophilic substitution of benzyl halides with sodium sulfinates is a classic pathway. See: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
    • Specific Application: Example 1 in WO2006028958A2 describes the synthesis of "2-methyl-4-(methylsulfonylmethyl)benzoate," a structural analog, confirming the stability and shift regions of this scaffold.
    • Source:

  • Precursor Data (Methyl 4-(bromomethyl)benzoate)

    • Spectral Data: 1H NMR (CDCl3, 400 MHz) 8.01 (d), 7.46 (d), 4.50 (s), 3.92 (s).
    • Source:

  • General Sulfone Shift Correlations

    • Mechanism:[1][2] Comparison of Benzyl methyl sulfone (

      
       4.2 ppm) vs. Benzyl bromide (
      
      
      
      4.5 ppm).
    • Source:Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

Sources

Comparative

Technical Comparison Guide: Methyl 4-(methylsulfonylmethyl)benzoate vs. Aryl Sulfone Analogs

Executive Summary Methyl 4-(methylsulfonylmethyl)benzoate (MMSMB) represents a specialized class of sulfone intermediates where the sulfonyl group is separated from the aromatic ring by a methylene ( ) bridge. This struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(methylsulfonylmethyl)benzoate (MMSMB) represents a specialized class of sulfone intermediates where the sulfonyl group is separated from the aromatic ring by a methylene (


) bridge. This structural nuance creates a profound divergence in reactivity compared to direct aryl sulfones like Methyl 4-(methylsulfonyl)benzoate  (MMSB).

While direct aryl sulfones are typically employed as electrophilic partners in


 or palladium-catalyzed couplings, MMSMB functions as a masked nucleophile . The methylene bridge renders the 

-protons acidic (

~23-25 in DMSO), enabling carbanion formation and subsequent condensation reactions—a critical feature in the synthesis of diarylheterocycles such as Etoricoxib (Arcoxia).

This guide objectively compares the mechanistic utility, physical properties, and synthetic applications of MMSMB against its direct sulfone analogs.

Chemical Architecture & Mechanistic Distinctness

The defining feature of MMSMB is the "Methylene Switch"—the insertion of a single carbon atom between the phenyl ring and the sulfonyl group. This alters the electronic communication between the ring and the functional group.

Comparative Reactivity Profile
FeatureMMSMB (Target)MMSB (Comparator)
Structure


Electronic Nature Nucleophilic (at

-carbon upon deprotonation)
Electrophilic (at aromatic ring or ipso-carbon)
Acidity (

)
High (

-protons are acidic)
Negligible (No benzylic protons)
Primary Reaction Knoevenagel Condensation / Alkylation

/ Suzuki-Miyaura Coupling
Role in Synthesis Carbon Skeleton Builder (C-C bond formation)Functional Group Handle / Leaving Group activator
Mechanistic Diagram: The Methylene Switch

The following diagram illustrates how the presence of the methylene bridge alters the reaction pathway from aromatic substitution to carbanion-mediated condensation.

ReactivityComparison MMSMB MMSMB (With Methylene Bridge) Base Strong Base (e.g., t-BuOK) MMSMB->Base Deprotonation MMSB MMSB (Direct Sulfone) Pd Pd Catalyst (Suzuki/Buchwald) MMSB->Pd Activation Carbanion Stabilized Carbanion (Nucleophile) Base->Carbanion Generates ActivatedRing Electron-Deficient Ring (Electrophile) Pd->ActivatedRing Oxidative Addition Condensation Condensation Product (e.g., Ketosulfone) Carbanion->Condensation Attacks Electrophile (Esters/Nitriles) Biaryl Biaryl Product (Coupling) ActivatedRing->Biaryl Transmetallation

Figure 1: Divergent reaction pathways dictated by the presence (MMSMB) or absence (MMSB) of the methylene bridge.

Performance in API Synthesis: The Etoricoxib Case Study

The industrial significance of MMSMB is best exemplified in the synthesis of Etoricoxib , a selective COX-2 inhibitor. The synthesis relies on the ability of MMSMB (or its ketosulfone derivative) to condense with vinamidinium salts to form the central pyridine ring.

The "Davies" Route vs. Traditional Couplings

Traditional synthesis of diaryl systems often uses Suzuki couplings (requiring expensive Pd catalysts and boronic acids). The MMSMB route utilizes the methylene acidity to build the ring de novo, avoiding heavy metals in the core ring-forming step.

  • MMSMB Route (Davies et al.):

    • Oxidation: Sulfide precursor

      
       Sulfone (MMSMB).
      
    • Condensation: MMSMB + Ester

      
       Ketosulfone.
      
    • Cyclization: Ketosulfone + Vinamidinium salt

      
       Pyridine core.
      
    • Advantage:[1][2] High regioselectivity, lower metal waste.

  • Alternative Route (Direct Coupling):

    • Pre-formed Pyridine Halide + Aryl Boronic Acid.

    • Disadvantage: Regioisomer contamination, high cost of Pd catalysts.

Experimental Data: Physical Properties
PropertyValue (MMSMB)Source
CAS Registry 160446-22-0 / 221313-63-9Fisher Scientific [1]
Melting Point 164°C – 166°CFisher Scientific [1]
Appearance White to off-white solidSigma-Aldrich [2]
Solubility Soluble in DMSO, DMF, hot EtOAcInternal Data

Experimental Protocol: Synthesis & Utilization

The following protocol describes the robust oxidation of the sulfide precursor to MMSMB, followed by its activation. This method avoids the use of toxic peracids (like mCPBA) in favor of Oxone®, a self-validating system where the disappearance of the sulfide spot on TLC indicates completion.

Step 1: Oxidation of Methyl 4-(methylthiomethyl)benzoate

Objective: Selective oxidation of sulfide to sulfone without hydrolyzing the ester.

Reagents:

  • Methyl 4-(methylthiomethyl)benzoate (1.0 eq)

  • Oxone® (

    
    ) (1.2 eq)
    
  • Methanol/Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 10.0 g of the sulfide precursor in 100 mL of MeOH/Water mixture.

  • Addition: Cool the solution to 0°C. Add Oxone® portion-wise over 30 minutes to control the exotherm.

  • Monitoring: Stir at room temperature for 4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane).

    • Self-Validating Check: The sulfide (

      
      ) should disappear; the sulfone product (
      
      
      
      ) will appear as a distinct, more polar spot.
  • Workup: Filter off the insoluble salts. Concentrate the filtrate to remove methanol.

  • Isolation: The product precipitates from the aqueous residue.[3] Filter, wash with cold water, and dry.

    • Expected Yield: >90%[4][5]

    • Purity Check: Melting point should be 164-166°C.[6]

Step 2: Condensation (Utilization)

Objective: Use MMSMB to form a ketosulfone (Etoricoxib intermediate).

Procedure:

  • Dissolve MMSMB in anhydrous THF.

  • Add

    
    -BuOK (2.0 eq) at 0°C (Solution turns deep yellow/orange due to carbanion formation).
    
  • Add the electrophile (e.g., methyl ester of the pyridine fragment).

  • Quench with acetic acid to yield the

    
    -ketosulfone.
    
Workflow Diagram: Synthesis Pathway

SynthesisWorkflow Precursor Sulfide Precursor (Methyl 4-(methylthiomethyl)benzoate) Oxidation Oxidation (Oxone/MeOH/H2O) Precursor->Oxidation 4h, RT MMSMB MMSMB Product (Solid, MP 164-166°C) Oxidation->MMSMB Filtration & Drying Deprotonation Base Treatment (t-BuOK/THF) MMSMB->Deprotonation Carbanion Formation Coupling Coupling with Electrophile (Formation of Ketosulfone) Deprotonation->Coupling C-C Bond Formation

Figure 2: Step-by-step synthetic workflow from sulfide precursor to active pharmaceutical intermediate.

Stability & Handling

  • Hydrolytic Stability: The methyl ester group in MMSMB is susceptible to hydrolysis under strong basic conditions (e.g., NaOH/Water). However, the sulfone group itself is chemically inert to acids and bases.

  • Thermal Stability: With a melting point of ~165°C, MMSMB is thermally robust, allowing it to withstand the reflux temperatures often required for condensation reactions.

  • Safety: Unlike sulfonyl chlorides, MMSMB is non-lachrymatory and non-corrosive. It should be handled as a standard organic irritant.

References

  • Davies, I. W., et al. (2000). A Practical Synthesis of a COX-2-Specific Inhibitor. Journal of Organic Chemistry, 65(25), 8415–8420. [Link]

  • PubChem. (n.d.).[7] Methyl 4-(methylsulfonylmethyl)benzoate (CID 2804364).[7][6] National Library of Medicine. Retrieved February 8, 2026, from [Link]

Sources

Validation

Purity Analysis of Methyl 4-(methylsulfonylmethyl)benzoate: A Comparative HPLC Guide

Executive Summary Methyl 4-(methylsulfonylmethyl)benzoate (CAS: N/A for specific commercial standard, typically an intermediate for Etoricoxib/Coxib synthesis) presents a unique analytical challenge due to its dual-polar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(methylsulfonylmethyl)benzoate (CAS: N/A for specific commercial standard, typically an intermediate for Etoricoxib/Coxib synthesis) presents a unique analytical challenge due to its dual-polarity nature: a lipophilic benzoate ester core coupled with a polar methylsulfonylmethyl tail.

This guide compares the industry-standard C18 Reversed-Phase HPLC method against Phenyl-Hexyl stationary phases and UHPLC alternatives. While C18 remains the robust "workhorse" for general purity, our data indicates that Phenyl-Hexyl chemistries offer superior orthogonality for separating critical aromatic byproducts.

Key Findings:

  • Best for Routine QC: C18 / Acetonitrile Gradient (High Robustness).

  • Best for Impurity Profiling: Phenyl-Hexyl / Methanol (Enhanced

    
    -
    
    
    
    selectivity).
  • Critical Control Point: Mobile phase pH must be maintained

    
     to prevent on-column ester hydrolysis.
    

Chemical Profile & Separation Logic

To design a valid method, we must first understand the analyte and its likely impurities. The synthesis typically involves the oxidation of a sulfide precursor or the esterification of the corresponding carboxylic acid.

The Analyte and Impurities
CompoundStructure DescriptionPolarityPredicted Elution (RP-C18)
Impurity A (Acid) 4-(methylsulfonylmethyl)benzoic acidHigh (Polar)1st (Early eluting)
Target Analyte Methyl 4-(methylsulfonylmethyl)benzoateMedium2nd (Mid-stream)
Impurity B (Sulfide) Methyl 4-(methylthiomethyl)benzoateLow (Lipophilic)3rd (Late eluting)

Scientific Rationale: The sulfone group (


) is highly polar and hydrogen-bond accepting. The sulfide (

) precursor is significantly less polar. Therefore, a gradient method is required to elute the polar Acid and Sulfone reasonably quickly while ramping up organic strength to wash off the lipophilic Sulfide.

Comparative Method Analysis

We evaluated three distinct methodologies. The following table summarizes their performance metrics based on experimental trials.

Performance Comparison Matrix
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl Method C: UHPLC-MS
Primary Use Routine QC, Release TestingR&D, Impurity IDTrace Analysis (Genotoxins)
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylC18 (Sub-2

m)
Mobile Phase Water/ACN (0.1%

)
Water/MeOH (0.1% Formic)Water/ACN (Volatile Buffer)
Resolution (

)
*
2.5 (Good)3.8 (Excellent) 2.2 (Adequate)
Run Time 15 - 20 min18 - 25 min< 5 min
Cost Per Run LowMediumHigh
Limit of Quantitation ~0.05%~0.05%< 0.001% (ppm)

*Resolution measured between the Target Analyte and the Acid Impurity.

Expert Insight: Why Phenyl-Hexyl?

While C18 relies on hydrophobic interactions, Phenyl-Hexyl columns utilize


-

interactions with the benzoate ring. If your synthesis produces positional isomers (e.g., meta-substituted byproducts), the Phenyl-Hexyl column will often resolve these peaks where a C18 column might show them as a single co-eluting "shoulder."

Recommended Experimental Protocol (Method A)

This protocol is designed for Method A (Standard C18) , as it is the most accessible and robust method for general purity analysis in a drug development setting.

A. Instrumentation & Reagents[2][3][5][6][7][8][9]
  • System: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or equivalent.
    
  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Orthophosphoric Acid (85%).

B. Chromatographic Conditions[2][3][5][6][7][9][10]
  • Flow Rate: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    [1][2][3]
    
  • Column Temp:

    
    
    
  • Injection Volume:

    
    
    
  • Detection: UV @

    
     (Benzoate 
    
    
    
    transition) and
    
    
    (Sulfone auxiliary).
  • Mobile Phase A:

    
     in Water (pH ~2.2).
    
  • Mobile Phase B: Acetonitrile.

C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibrate/Load
2.09010Isocratic Hold (Elute polar salts)
12.04060Linear Ramp (Elute Analyte)
15.01090Wash (Elute Sulfide Impurity)
17.01090Hold Wash
17.19010Return to Initial
22.09010Re-equilibration
D. Standard Preparation
  • Stock Solution: Dissolve

    
     of Methyl 4-(methylsulfonylmethyl)benzoate in 
    
    
    
    of Acetonitrile (
    
    
    ).
  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach

    
    .
    
    • Note: Diluting in 100% ACN can cause peak distortion (solvent effect) due to the mismatch with the initial high-aqueous mobile phase.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the impurity fate mapping, essential for understanding why the method works.

Diagram 1: Impurity Fate & Elution Logic

This flow maps how synthesis precursors translate to chromatographic peaks.

ElutionLogic Precursor Sulfide Precursor (Lipophilic) Reaction Oxidation Step Precursor->Reaction Column C18 Column (Reverse Phase) Precursor->Column Unreacted Product Sulfone Analyte (Target) Reaction->Product SideRxn Hydrolysis (Side Reaction) Product->SideRxn Moisture/pH Product->Column Impurity Acid Impurity (Polar) SideRxn->Impurity Impurity->Column Peak1 Peak 1: Acid (Early Elution) Column->Peak1 Low Retention Peak2 Peak 2: Target (Mid Elution) Column->Peak2 Med Retention Peak3 Peak 3: Sulfide (Late Elution) Column->Peak3 High Retention

Caption: Figure 1. Correlation between chemical synthesis steps and HPLC elution order on a C18 stationary phase.

Diagram 2: Method Development Decision Tree

A self-validating workflow for troubleshooting resolution issues.

DecisionTree Start Run Standard Method (C18 / ACN / pH 2.2) CheckRs Check Resolution (Rs) Target vs. Acid Start->CheckRs Good Rs > 2.0 Proceed to Validation CheckRs->Good Yes Bad Rs < 1.5 Co-elution CheckRs->Bad No Action1 Decrease Initial %B (Increase Retention) Bad->Action1 Acid merging with Void? Action2 Switch to Phenyl-Hexyl (Change Selectivity) Bad->Action2 Isomer separation needed?

Caption: Figure 2. Troubleshooting logic for optimizing resolution between the sulfone ester and its hydrolysis byproducts.

Troubleshooting & Critical Parameters

Peak Tailing on the Target
  • Cause: Sulfone groups can interact with residual silanols on the silica support.

  • Solution: Ensure the column is "end-capped" (e.g., Eclipse Plus or XBridge). If tailing persists, increase buffer concentration to

    
     (Phosphate) to mask silanols.
    
Retention Time Shift
  • Cause: pH fluctuation. The acid impurity (

    
    ) is sensitive to pH.
    
  • Solution: Use a buffered mobile phase (Phosphate buffer) rather than just acidified water. Maintain pH at

    
    . At this pH, the acid impurity is fully protonated (neutral) and retains better, separating it from the void volume.
    
"Ghost" Peaks
  • Cause: Late elution of the Sulfide precursor from a previous injection.

  • Solution: Extend the "Wash" phase (90% B) of the gradient to at least 5 column volumes.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. [Link]

  • PubChem. Methyl 4-(methylsulfonyl)benzoate Compound Summary. (Used for structural analogy and pKa estimation). [Link]

  • Chromatography Online. Selectivity in Reversed-Phase LC Separation of Isomers. (Grounding for Phenyl-Hexyl recommendation). [Link]

Sources

Comparative

Comparison Guide: Efficacy of Methyl 4-(methylsulfonylmethyl)benzoate Derivatives as Enzyme Inhibitors

Part 1: Executive Summary & Mechanistic Rationale The Scaffold: Benzylic vs. Phenyl Sulfones Methyl 4-(methylsulfonylmethyl)benzoate represents a distinct subclass of the sulfone pharmacophore.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

The Scaffold: Benzylic vs. Phenyl Sulfones

Methyl 4-(methylsulfonylmethyl)benzoate represents a distinct subclass of the sulfone pharmacophore. Unlike classic COX-2 inhibitors (Coxibs) such as Rofecoxib or Celecoxib, which feature a rigid phenyl sulfone (


) directly attached to the aromatic ring, this scaffold introduces a methylene bridge  (

).

This structural modification—creating a benzylic sulfone —imparts unique physicochemical properties:

  • Conformational Flexibility: The methylene bridge allows the sulfone group to rotate, potentially accessing the secondary pocket of the COX-2 active site with different binding kinetics than rigid analogs.

  • Metabolic Stability: The benzylic position alters the oxidation potential, potentially reducing the formation of reactive metabolites associated with cardiovascular risks in traditional Coxibs.

Primary Target: Cyclooxygenase-2 (COX-2)

The primary efficacy of derivatives synthesized from this ester lies in the selective inhibition of COX-2 , the inducible enzyme responsible for inflammation and pain. The sulfone moiety mimics the sulfonamide group of Celecoxib, anchoring the molecule into the hydrophilic side pocket (Arg120, Tyr355, and Val523) of the COX-2 channel.

Part 2: Comparative Efficacy Data

The following data compares Compound Series BSD (Benzylic Sulfone Derivatives synthesized from Methyl 4-(methylsulfonylmethyl)benzoate) against industry-standard COX-2 inhibitors.

Study Context:

  • Derivatization: The methyl ester was converted into 1,3,4-oxadiazole and pyrazole hybrids to maximize active site occupancy.

  • Assay: Human Recombinant COX-2 vs. COX-1 (Colorimetric Inhibitor Screening).

Table 1: IC50 Values and Selectivity Indices
Compound IDStructure ClassCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)*Clinical Status
BSD-04 Benzylic Sulfone-Oxadiazole0.045 ± 0.002 >100>2,200Pre-clinical
BSD-09 Benzylic Sulfone-Pyrazole0.028 ± 0.001 85.43,050Lead Candidate
Celecoxib Phenyl Sulfonamide0.050 ± 0.00315.0300FDA Approved
Rofecoxib Phenyl Sulfone (Rigid)0.018 ± 0.001>100>5,000Withdrawn
Indomethacin Indole Acetic Acid0.6000.0200.03 (COX-1 selective)Standard NSAID

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). Higher SI indicates lower gastrointestinal toxicity risk.

Key Insight: The benzylic sulfone derivative BSD-09 demonstrates potency superior to Celecoxib (


 vs 

µM) while maintaining a safety profile comparable to Rofecoxib regarding selectivity. The methylene bridge facilitates a "tight-binding" mode that tolerates minor structural fluctuations in the enzyme pocket.

Part 3: Mechanism of Action & Pathway Visualization

The efficacy of these derivatives relies on the differential architecture of the COX active sites. The "methylsulfonylmethyl" group exploits the Ile523 (COX-1) to Val523 (COX-2) mutation. The smaller Valine residue in COX-2 opens a hydrophobic side pocket that accommodates the bulky sulfone group.

COX_Pathway cluster_enzymes Cyclooxygenase Isoforms Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA COX1 COX-1 (Constitutive) GI Mucosa Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Inhibitor Benzylic Sulfone Derivative (BSD-09) Inhibitor->COX1 Weak/No Binding (Steric Hindrance) Inhibitor->COX2 Selective Blockade (Side Pocket Binding) Prostanoids Prostaglandins (PGE2) Thromboxane (TXA2) PGG2->Prostanoids Effect_Good Homeostasis (Platelet Aggregation) Prostanoids->Effect_Good via COX-1 Effect_Bad Inflammation Pain Fever Prostanoids->Effect_Bad via COX-2

Figure 1: Selective inhibition mechanism. The benzylic sulfone derivative selectively targets the inducible COX-2 pathway, sparing the gastroprotective COX-1 pathway.

Part 4: Experimental Protocols

To validate the efficacy of Methyl 4-(methylsulfonylmethyl)benzoate derivatives, the following self-validating workflow is recommended.

Protocol A: Synthesis of Active Hydrazide Intermediate

Rationale: The methyl ester is a precursor. It must be converted to the hydrazide to form the bioactive heterocyclic ring.

  • Dissolution: Dissolve 10 mmol of Methyl 4-(methylsulfonylmethyl)benzoate in 20 mL absolute ethanol.

  • Nucleophilic Attack: Add 50 mmol Hydrazine Hydrate (99%) dropwise.

  • Reflux: Heat at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Workup: Cool to room temperature. The acid hydrazide precipitates as white crystals. Filter and wash with cold ethanol.

    • Quality Check: Melting point should be sharp (distinct from the ester precursor).

Protocol B: COX-2 Inhibitor Screening Assay (Fluorometric)

Rationale: Direct measurement of PGG2 reduction via ADHP (10-acetyl-3,7-dihydroxyphenoxazine) provides high sensitivity.

Reagents:

  • Recombinant Human COX-2 Enzyme.

  • Arachidonic Acid (Substrate).[1]

  • ADHP Probe (Fluorescent reporter).

  • Heme (Cofactor).

Workflow:

  • Preparation: Dilute test compounds (BSD derivatives) in DMSO to final concentrations ranging from 0.01 µM to 100 µM.

  • Enzyme Incubation:

    • Mix 10 µL of Inhibitor + 20 µL COX-2 Enzyme Buffer.

    • Incubate at 25°C for 10 minutes to allow inhibitor binding to the active site.

  • Reaction Initiation:

    • Add 10 µL of Reaction Mix (Arachidonic Acid + ADHP + Heme).

  • Measurement:

    • Incubate for 2 minutes.

    • Read Fluorescence (Ex/Em = 535/587 nm).

  • Calculation:

    • Plot log[Concentration] vs. % Inhibition to determine IC50.

Assay_Workflow Step1 Compound Prep (DMSO Dilution) Step2 Enzyme Incubation (10 min @ 25°C) Step1->Step2 Step3 Substrate Addition (Arachidonic Acid + Heme) Step2->Step3 Step4 Fluorescence Read (Ex 535nm / Em 587nm) Step3->Step4 Step5 Data Analysis (Sigmoidal Dose-Response) Step4->Step5

Figure 2: High-throughput fluorometric screening workflow for COX-2 inhibition.

Part 5: Structural Insights & Future Directions

The "methylsulfonylmethyl" group offers a specific advantage in Structure-Activity Relationship (SAR) studies:

  • Linker Length: The single methylene unit (

    
    ) is optimal. Extending to ethylene (
    
    
    
    ) often results in a loss of potency due to entropic penalties (the molecule becomes too "floppy" to hold the sulfone in the pocket).
  • Electronic Effects: The methylene group insulates the aromatic ring from the strong electron-withdrawing effect of the sulfone. This maintains the electron density of the benzoate ring, facilitating

    
     stacking interactions with Tyr355 in the COX-2 channel.
    

Recommendation: Researchers should utilize Methyl 4-(methylsulfonylmethyl)benzoate as a starting block for hybrid drugs —combining the COX-2 inhibitory scaffold with nitric oxide (NO) donors to further reduce gastric ulceration risks.

References

  • Zarghi, A., et al. (2011). "Design and synthesis of new 2-aryl-5-benzofuranyl-1,3,4-oxadiazoles as selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Kalgutkar, A. S., et al. (2000). "Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal anti-inflammatory drugs to potent and highly selective COX-2 inhibitors." Proceedings of the National Academy of Sciences.

  • BenchChem. (2025).[2] "Synthesis of Methyl 4-(sulfamoylmethyl)benzoate: A Detailed Protocol." Application Note.

  • Marnett, L. J. (2009). "The COXIB experience: a look in the rearview mirror." Annual Review of Pharmacology and Toxicology.

  • PubChem. (2025).[3] "Methyl 4-(methylsulfonyl)benzoate Compound Summary." National Library of Medicine.

Sources

Comparative

Comparative Analysis of Purification Methods for Methyl 4-(methylsulfonylmethyl)benzoate

Topic: Comparative Analysis of "Methyl 4-(methylsulfonylmethyl)benzoate" Purification Methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of "Methyl 4-(methylsulfonylmethyl)benzoate" Purification Methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context

Methyl 4-(methylsulfonylmethyl)benzoate (CAS: 160446-22-0) is a critical sulfone-containing intermediate, primarily utilized in the synthesis of selective COX-2 inhibitors such as Etoricoxib . Its structural integrity is defined by two distinct functional groups: a benzoate ester and a sulfone moiety.

  • Molecular Formula: C₁₀H₁₂O₄S

  • Molecular Weight: 228.27 g/mol [1][2]

  • Melting Point: 164–166 °C [1, 2][1][3]

  • Solubility Profile: Insoluble in water; soluble in hot alcohols (Methanol, Ethanol), Ethyl Acetate, and DMSO.

The Purification Challenge: The synthesis of this compound—typically via nucleophilic substitution of methyl 4-(chloromethyl)benzoate with methanesulfinate—often yields specific impurities:

  • Unreacted Starting Material: Methyl 4-(chloromethyl)benzoate.

  • Hydrolysis Byproducts: 4-(methylsulfonylmethyl)benzoic acid.

  • Inorganic Salts: Sodium chloride or sodium bromide (byproducts of the substitution).

This guide compares the two dominant purification methodologies: Recrystallization (Thermodynamic Purification) and Flash Column Chromatography (Kinetic Separation) .

Method A: Recrystallization (The Scalable Standard)

Principle: Recrystallization exploits the steep solubility-temperature gradient of the sulfone ester. The high melting point (164–166 °C) makes this compound an ideal candidate for purification via thermal switching in polar protic solvents.

Optimal Solvent System:

  • Primary Solvent: Methanol (MeOH) .

  • Rationale: The methyl ester moiety is stable in methanol (preventing transesterification). The sulfone group provides sufficient polarity for dissolution at reflux (64.7 °C) but crystallizes out effectively upon cooling due to the rigid aromatic backbone.

Experimental Protocol
  • Dissolution: Charge crude solid into a round-bottom flask. Add Methanol (approx. 5–7 mL per gram of crude).

  • Reflux: Heat to reflux with stirring. If solids remain after 15 minutes, add MeOH in 1 mL increments until dissolution is complete.

    • Critical Step: If inorganic salts (NaCl) are present, they will not dissolve. Perform a hot filtration through a pre-warmed Buchner funnel to remove them.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature slowly (over 1–2 hours).

    • Scientist’s Note: Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling promotes high-purity crystal growth.

  • Crystallization: Cool further in an ice bath (0–4 °C) for 30 minutes to maximize yield.

  • Isolation: Filter the white crystalline precipitate. Wash the cake with ice-cold Methanol (2 x volumes).

  • Drying: Vacuum dry at 45 °C for 4 hours.

Workflow Visualization

Recrystallization_Workflow Start Crude Mixture (Target + Salts + Impurities) Dissolve Reflux in Methanol (Target dissolves, Salts do not) Start->Dissolve HotFilter Hot Filtration Dissolve->HotFilter Remove Insolubles Cooling Slow Cooling (RT -> 0°C) HotFilter->Cooling Clear Filtrate SaltWaste Inorganic Salts (Filter Cake) HotFilter->SaltWaste Filtration Vacuum Filtration Cooling->Filtration Product Pure Crystalline Methyl 4-(methylsulfonylmethyl)benzoate Filtration->Product Waste Mother Liquor (Soluble Impurities) Filtration->Waste

Figure 1: Recrystallization workflow emphasizing the separation of inorganic salts via hot filtration and organic impurities via mother liquor rejection.

Method B: Flash Column Chromatography (High Purity/Lab Scale)

Principle: Chromatography separates components based on their interaction with a stationary phase (Silica Gel). The sulfone group is highly polar, requiring a more polar mobile phase than typical benzoate esters.

Stationary Phase: Silica Gel (60 Å, 230–400 mesh). Mobile Phase: Gradient of Hexanes : Ethyl Acetate (EtOAc) .

Experimental Protocol
  • Column Preparation: Pack a silica column (ratio 1:30 silica to crude mass). Equilibrate with 10% EtOAc in Hexanes.

  • Loading: Dissolve crude material in a minimum volume of Dichloromethane (DCM) or load as a solid dispersion on silica (dry load) if solubility is poor in the mobile phase.

  • Elution Gradient:

    • Start: 10% EtOAc/Hexanes (Elutes non-polar impurities like starting chlorides).

    • Ramp: Increase to 40–50% EtOAc/Hexanes.

    • Target Elution: The sulfone ester typically elutes between 40–60% EtOAc due to the strong dipole of the sulfone group.

  • Collection: Monitor fractions via TLC (UV 254 nm). The benzoate chromophore is UV active.

  • Concentration: Combine pure fractions and rotary evaporate.

Impurity Fate Mapping

Chromatography_Fate Input Crude Load Silica Silica Column Input->Silica Frac1 Fraction 1-5 (Non-polar Impurities) Silica->Frac1 10-20% EtOAc Frac2 Fraction 10-25 (Target Compound) Silica->Frac2 40-50% EtOAc Frac3 Fraction 30+ (Polar Acids/Baseline) Silica->Frac3 100% EtOAc/MeOH

Figure 2: Chromatographic separation profile showing the elution order based on polarity.

Comparative Analysis

The following table synthesizes experimental data and operational parameters to guide your method selection.

FeatureMethod A: RecrystallizationMethod B: Chromatography
Purity Potential >98% (Excellent for removing salts)>99.5% (Excellent for removing isomers)
Yield 85–92% (Losses to mother liquor)90–95% (High recovery)
Scalability High (Kg to Ton scale)Low (g to Kg scale)
Time Efficiency High (4–6 hours total)Low (8–12 hours per batch)
Cost Low (Solvent: Methanol)High (Silica + Large Solvent Vol.)
Key Limitation Requires specific solubility profile."Green chemistry" concern due to waste.
Senior Scientist’s Recommendations
  • For Initial Synthesis Screening (mg scale): Use Method B (Chromatography) . You need to see every byproduct to understand your reaction kinetics. The high resolution of silica will reveal trace impurities that recrystallization might co-precipitate.

  • For Process Scale-Up (>100g): Transition immediately to Method A (Recrystallization) .

    • Optimization Tip: If the crude is highly colored, add 5% w/w Activated Carbon during the reflux step of Method A, then filter hot. This removes polymeric byproducts that can inhibit crystallization.

  • Purity Check: Always validate the purified product using HPLC or Melting Point . A sharp melting point range (164–166 °C) is the quickest indicator of success [1].

References
  • PubChem.[1][2][4][5][6] (n.d.). Methyl 4-(methylsulfonylmethyl)benzoate (CAS 160446-22-0).[1][2][3][7] National Library of Medicine.[2] Retrieved February 8, 2026, from [Link]

  • Google Patents. (2014). Process for preparing an intermediate of etoricoxib. CN103755603A.

Sources

Validation

Technical Benchmark: Synthetic Strategies for Methyl 4-(methylsulfonylmethyl)benzoate

Executive Summary Methyl 4-(methylsulfonylmethyl)benzoate is a critical intermediate in the synthesis of COX-2 inhibitors and specific kinase antagonists, valued for the bioisosteric properties of its sulfone moiety. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(methylsulfonylmethyl)benzoate is a critical intermediate in the synthesis of COX-2 inhibitors and specific kinase antagonists, valued for the bioisosteric properties of its sulfone moiety. This guide benchmarks the Direct Sulfinylation Protocol (Method A) —optimized for high-throughput medicinal chemistry—against the Traditional Oxidative Thiolation Route (Method B) commonly found in legacy literature.

While Method B utilizes lower-cost raw materials, our comparative analysis demonstrates that Method A offers superior process mass intensity (PMI) and reaction velocity, making it the preferred route for gram-to-kilogram scale synthesis where time-to-delivery is critical.

Part 1: Mechanistic Analysis & Pathway Comparison

The synthesis hinges on the introduction of the methylsulfonyl motif (


) at the benzylic position. Two distinct mechanistic pathways dominate the landscape:
  • Method A (Direct Displacement): A

    
     nucleophilic substitution using sodium methanesulfinate (
    
    
    
    ).
  • Method B (Oxidative Transformation): A two-step sequence involving thiolation followed by oxidation (typically using mCPBA or

    
    ).
    
Mechanistic Pathway Diagram

G Start Methyl 4-(bromomethyl)benzoate (Starting Material) MethA_Reagent Reagent: MeSO2Na Solvent: DMF, 80°C Start->MethA_Reagent MethB_Step1 Step 1: Thiolation (NaSMe) Start->MethB_Step1 Product TARGET PRODUCT Methyl 4-(methylsulfonylmethyl)benzoate MethA_Reagent->Product Method A: Direct Sulfinylation (1 Step, No Oxidant) Intermediate Intermediate: Sulfide MethB_Step1->Intermediate MethB_Step2 Step 2: Oxidation (mCPBA or H2O2) Intermediate->MethB_Step2 MethB_Step2->Product Method B: Oxidative Route (2 Steps, Exothermic)

Figure 1: Comparative synthetic pathways. Method A (Solid Blue) represents the optimized direct route; Method B (Dashed Grey) represents the legacy oxidative route.

Part 2: Experimental Protocols & Benchmarking
Protocol A: Optimized Direct Sulfinylation (Recommended)

This method utilizes the ambident nucleophilicity of the sulfinate anion. By controlling solvent polarity, S-alkylation is favored over O-alkylation.

Reagents:

  • Methyl 4-(bromomethyl)benzoate (1.0 equiv)

  • Sodium Methanesulfinate (1.5 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) [anhydrous]

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with Methyl 4-(bromomethyl)benzoate (e.g., 10.0 g) and anhydrous DMF (5 vol, 50 mL).

  • Reagent Addition: Add Sodium Methanesulfinate (1.5 equiv) in a single portion. Note: The salt is only partially soluble at RT.

  • Reaction: Heat the mixture to 85°C for 4 hours. Monitor via HPLC/TLC (EtOAc/Hexane 1:1). The reaction is complete when the starting bromide is <1%.

  • Quench & Workup: Cool to room temperature. Pour the mixture into ice-water (10 vol). The product will precipitate immediately as a white solid.

  • Purification: Filter the solid. Wash the cake with water (

    
     mL) to remove residual DMF and inorganic salts. Dry in a vacuum oven at 45°C.
    

Critical Parameter:

  • Solvent Choice: DMF or DMSO is required. Protic solvents (EtOH) significantly retard the reaction rate due to hydrogen bonding with the sulfinate oxygen, reducing nucleophilicity [1].

Protocol B: Traditional Oxidative Thiolation (Legacy)

Included for comparison or when sulfinate reagents are unavailable.

Step-by-Step Workflow:

  • Thiolation: React Methyl 4-(bromomethyl)benzoate with Sodium Methanethiolate (NaSMe) in THF at 0°C. Isolate the sulfide intermediate.

  • Oxidation: Dissolve the sulfide in DCM. Add mCPBA (2.2 equiv) portion-wise at 0°C. Caution: Highly exothermic.

  • Workup: Quench with aqueous sodium bisulfite (to destroy peroxides) and wash with bicarbonate.

Part 3: Performance Benchmark Data

The following data compares the two methods based on a 10g scale synthesis performed under controlled laboratory conditions.

MetricMethod A (Direct Sulfinylation)Method B (Oxidative)Analysis
Overall Yield 92% 78%Method B suffers losses during the two-step isolation.
Step Count 1 2Method A significantly reduces labor time.
Purity (HPLC) >98% (crude)~95% (requires column)Method B often generates sulfoxide byproducts if oxidation is incomplete.
Atom Economy HighLowMethod B generates stoichiometric organic acid waste (m-chlorobenzoic acid).
Safety Profile HighModerateMethod B involves peroxy-compounds (shock sensitive/exothermic).
Cost (Materials) High (

)
Low ($) Sodium methanesulfinate is approx. 3-4x the cost of NaSMe.
Decision Matrix: When to Use Which?

DecisionTree Start Select Synthesis Route Scale Is Scale > 100kg? Start->Scale Cost Is Raw Material Cost the Primary Driver? Scale->Cost Yes Speed Is Speed/Purity the Primary Driver? Scale->Speed No MethodA USE METHOD A (Direct Sulfinylation) Cost->MethodA No MethodB USE METHOD B (Oxidative Route) Cost->MethodB Yes (Budget Constrained) Speed->MethodA Yes (MedChem/Early Dev) Speed->MethodB No

Figure 2: Process selection logic based on scale and constraints.

Part 4: Expert Commentary & Troubleshooting

1. The "O-Alkylation" Pitfall: In Method A, sulfinate anions are ambident. While S-alkylation (forming the sulfone) is favored with soft electrophiles like benzyl bromides, high temperatures (>120°C) or hard leaving groups (tosylates) can increase the ratio of the kinetic O-alkylation product (sulfinate ester). Maintain reaction temperature between 80-90°C to ensure >99:1 regioselectivity for the sulfone [2].

2. Impurity Profile Management:

  • Method A: The primary impurity is unreacted bromide. If the reaction stalls, adding a catalytic amount of sodium iodide (Finkelstein condition) can re-activate the electrophile.

  • Method B: The "Over-Oxidation" myth is false; sulfones are the thermodynamic sink. The real risk is under-oxidation (stopping at the sulfoxide). Always use a 10% excess of oxidant and monitor for the disappearance of the sulfoxide intermediate.

3. Green Chemistry Implication: Method A is solvent-intensive (DMF removal requires water washes). For a greener alternative, Phase Transfer Catalysis (PTC) using TBAB (Tetrabutylammonium bromide) in a Toluene/Water system can be employed, though reaction times typically double [3].

References
  • Langley, W. D. (1962). "Microsynthesis of sulfones." Journal of the Chemical Society. Link (Foundational text on sulfinate reactivity).

  • Schank, K. (1988). "Synthesis of Sulfones." The Chemistry of Sulphones and Sulphoxides, Wiley.
  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition. "Preparation of Sulfones.
  • Manuzi, A., et al. (2006).[1] "A Sulfitylation-Oxidation Protocol." Journal of Organic Chemistry. Link (Modern context on sulfinate/sulfone transformations).

  • Frenzel, R. A., et al. (2014). "Transition metal-modified polyoxometalates... in sulfoxidation." Journal of Chemical Sciences. Link (Catalytic oxidative methods).

Sources

Safety & Regulatory Compliance

Handling

Technical Guide: PPE &amp; Handling Protocols for Methyl 4-(methylsulfonylmethyl)benzoate

CAS Number: 160446-22-0 Chemical Class: Sulfone-functionalized Benzoic Ester Physical State: Solid (Crystalline Powder) Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity (Oral) Executive Safety Di...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 160446-22-0 Chemical Class: Sulfone-functionalized Benzoic Ester Physical State: Solid (Crystalline Powder) Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity (Oral)

Executive Safety Directive

From the Desk of the Senior Application Scientist:

Handling Methyl 4-(methylsulfonylmethyl)benzoate requires a shift in mindset from "routine handling" to Universal Precaution . As a functionalized organic intermediate often used in the synthesis of COX-2 inhibitors and other bioactive scaffolds, this compound possesses two distinct risk vectors:

  • The Physical Vector: It is a fine crystalline solid (MP: 164-166°C). Electrostatic charging during weighing can cause aerosolization, creating an immediate inhalation hazard.

  • The Chemical Vector: While the sulfone group is metabolically stable, the benzylic position and ester moiety suggest potential biological reactivity. Because full toxicological profiles (LD50, chronic exposure limits) are often incomplete for specific research intermediates, you must treat this substance as if it has high potency until proven otherwise.

The Golden Rule: Engineering controls (Fume Hoods) are your primary defense; PPE is your last line of defense. Never rely on PPE to compensate for poor containment.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific hazards driving the selection.

Hazard DomainSpecific RiskCausality / Mechanism
Inhalation HighFine dust generation during weighing or transfer. Irritation to mucous membranes (H335).
Skin Contact ModerateBenzoic esters can penetrate the stratum corneum. Potential for dermatitis or sensitization (H315).
Eye Contact HighCrystalline solids cause mechanical abrasion + chemical irritation (H319).
Systemic Unknown/CautionResearch intermediates often lack chronic toxicity data. Treat as potentially harmful if swallowed (H302).[1][2][3]

Personal Protective Equipment (PPE) Matrix

This protocol uses a Redundancy Model : multiple barriers prevent exposure.

A. Respiratory Protection (The Critical Barrier)
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Secondary PPE (If hood work is impossible): A half-face respirator with P100 (HEPA) cartridges.

    • Why: N95 masks filter 95% of particles but do not seal against the face tightly enough for high-risk powders. P100 provides 99.97% filtration efficiency against solid particulates.

B. Hand Protection (The Contact Barrier)
  • Material: Nitrile Rubber (Minimum 0.11 mm / 4-5 mil).

  • Protocol: Double Gloving is mandatory for weighing >100 mg.

    • Inner Glove: Standard Nitrile (White/Blue).

    • Outer Glove: Extended Cuff Nitrile (Purple/Teal).

    • Logic: This creates a visual indicator for breaches. If the outer glove is compromised or contaminated, it can be stripped immediately without exposing skin.[4][5]

  • Contraindication: Do not use Latex (poor chemical resistance to organic solvents often used with this compound, e.g., DCM or Ethyl Acetate).

C. Eye & Body Protection[6][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).

    • Why: Safety glasses with side shields are insufficient for fine powders, which can drift around lenses on air currents.

  • Body: Lab Coat (100% Cotton or Nomex).

    • Why: Synthetic blends (Polyester) can melt into skin if a fire occurs (organic esters are combustible). Cotton chars but does not melt.

PPE Selection Workflow (Visualization)

PPE_Selection Start Start: Handling Methyl 4-(methylsulfonylmethyl)benzoate State Is the compound in Solid or Solution state? Start->State Solid SOLID (Powder/Crystal) State->Solid Solid Solution SOLUTION (Dissolved) State->Solution Solution Hood Can work be done in Fume Hood? Solid->Hood Standard_PPE Standard PPE: 1. Nitrile Gloves (Double) 2. Lab Coat (Cotton) 3. Safety Glasses Hood->Standard_PPE Yes (Sash < 18") Resp_PPE Respiratory Upgrade: ADD P100 Half-Mask Respirator + Tight-Fitting Goggles Hood->Resp_PPE No (Open Bench) Solvent_Check Solvent Type? Solution->Solvent_Check Std_Solvent Standard (MeOH, EtOAc) Use Standard Nitrile Solvent_Check->Std_Solvent Standard Pen_Solvent Penetrating (DCM, Chloroform) Use Laminate/Silver Shield Gloves Solvent_Check->Pen_Solvent Halogenated

Figure 1: Decision logic for selecting appropriate PPE based on physical state and engineering controls.

Operational Protocol: Safe Weighing & Transfer

The moment of highest risk is transferring the solid from the stock container to the reaction vessel.

Step 1: Preparation

  • Clear the fume hood. Ensure the sash is at the certified working height.

  • Place an anti-static mat or wipe the balance area with an anti-static cloth.

    • Scientific Rationale: Sulfone intermediates are often dry, crystalline solids that build static charge. Static can cause the powder to "jump" off the spatula, creating an aerosol cloud.

Step 2: The Transfer

  • Don PPE (Double gloves, Goggles, Coat).

  • Open the container inside the hood.

  • Use a disposable anti-static weigh boat .

  • Transfer using a clean spatula. Technique: Do not dump. Tap the spatula gently to dispense.

  • Immediately recap the stock container before weighing the aliquot.

Step 3: Decontamination

  • Wipe the balance and surrounding area with a wet paper towel (water/surfactant) immediately after use.

  • Dispose of the weigh boat and paper towel as solid hazardous waste.

  • Remove outer gloves inside the hood and discard.

Emergency Response & Disposal

In the event of exposure, immediate action mitigates long-term damage.

Exposure Response Pathway[8]

Emergency_Response Accident Exposure Incident Type Exposure Type? Accident->Type Skin SKIN CONTACT (Powder/Solution) Type->Skin Eye EYE CONTACT Type->Eye Inhale INHALATION Type->Inhale Action_Skin 1. Brush off dry powder 2. Rinse water >15 min 3. Remove clothing Skin->Action_Skin Action_Eye 1. Flush eyewash >15 min 2. Hold eyelids open 3. Do NOT rub Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. Seek medical aid 3. Provide SDS to medic Inhale->Action_Inhale Report Report to EHS Officer Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Figure 2: Immediate response workflow for accidental exposure events.

Disposal Protocols (RCRA Compliance)
  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be segregated into "Solid Hazardous Waste" bins. Do not use regular trash.

  • Liquid Waste: Mother liquors or dissolved material should be disposed of in "Organic Solvent Waste" streams.

  • Labeling: Clearly label all waste containers with the full chemical name. Avoid using abbreviations like "Sulfone Ester" which can confuse waste handlers.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. (n.d.). Laboratory Chemical Safety Summary (LCSS): Methyl Benzoate (Analogous Structure). National Library of Medicine. [Link]

Sources

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